SJ26
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C29H32ClN3O |
|---|---|
Molecular Weight |
474.0 g/mol |
IUPAC Name |
9-chloro-6-[4-(3-piperidin-4-ylpropyl)piperidin-1-yl]indeno[1,2-c]quinolin-11-one |
InChI |
InChI=1S/C29H32ClN3O/c30-21-8-9-22-24(18-21)28(34)26-23-6-1-2-7-25(23)32-29(27(22)26)33-16-12-20(13-17-33)5-3-4-19-10-14-31-15-11-19/h1-2,6-9,18-20,31H,3-5,10-17H2 |
InChI Key |
IQOUYASKMSKZMW-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Part 1: The SLC26 Family of Anion Transporters
An in-depth analysis of the query "SJ26 protein" did not yield specific results for a protein with this designation in widely recognized scientific literature. It is possible that "this compound" is a non-standard identifier, a novel protein not yet extensively documented, or a potential typographical error. Based on the search results, two prominent and relevant protein entities emerge as plausible subjects of interest for researchers, scientists, and drug development professionals: the SLC26 family of anion transporters and the 26S proteasome .
This guide will provide a detailed overview of both, adhering to the requested technical specifications, to offer comprehensive information that may align with the user's interest in "this compound."
The Solute Carrier 26 (SLC26) family comprises a group of multifunctional anion transporters that play crucial roles in various physiological processes.[1] Variants in many SLC26 family members are associated with a range of hereditary diseases.[2][3][4]
Structure of SLC26 Proteins
Members of the SLC26 family share a remarkably similar homodimeric molecular architecture.[2][3][4] This conserved structure forms the basis for their diverse functions. The general structure of an SLC26 protein includes:
-
N-terminal structural domain: Located in the cytoplasm.[1]
-
Transmembrane Domain (TMD): Consists of 10-14 transmembrane segments. The TMD is further divided into a 'core' domain (TMs 1-4 and 8-11) and a 'gate' domain (TMs 5-7 and 12-14), which are involved in an "elevator-like" transport mechanism.[2][3]
-
C-terminal Sulfate Transporter and Anti-Sigma Factor Antagonist (STAS) domain: A cytoplasmic domain that is crucial for function.[1]
-
PDZ binding motif: Present in some members, facilitating protein-protein interactions.[1]
Recent cryo-electron microscopy (cryo-EM) studies have revealed high-resolution structures for several mammalian SLC26 members, including SLC26A4, SLC26A5, SLC26A6, and SLC26A9, confirming their homodimeric nature.[2][3]
Function of SLC26 Proteins
SLC26 proteins are involved in the transport of a wide array of anions, including chloride, bicarbonate, sulfate, and oxalate.[1] Their functions are diverse and tissue-specific. For instance, SLC26A4 (pendrin) is an electroneutral anion exchanger vital for inner ear function, while SLC26A5 (prestin) acts as a voltage-driven motor protein essential for hearing.[3] SLC26A9 can mediate both coupled and uncoupled anion transport.[3] The functional diversity among these structurally similar proteins is an area of active research.[2][3][4]
Quantitative Data
| Parameter | SLC26A4 (Pendrin) | SLC26A5 (Prestin) | SLC26A9 |
| Transport Mode | Electroneutral coupled anion exchange[3] | Voltage-driven motor protein[3] | Coupled or uncoupled anion transport[3] |
| Key Substrates | Cl⁻, HCO₃⁻, I⁻ | Cl⁻ (as a ligand for motor function) | Cl⁻ |
| Physiological Role | Inner ear fluid balance, thyroid hormone synthesis[3] | Cochlear amplification, hearing[3] | Gastric acid secretion, airway surface liquid homeostasis |
Experimental Protocols
1. Anion Exchange Measurement using Radioisotopes:
-
Objective: To quantify the transport activity of SLC26 proteins.
-
Methodology:
-
Culture cells (e.g., HEK293) transiently or stably expressing the SLC26 protein of interest.
-
Load the cells with a radiolabeled anion (e.g., ³⁶Cl⁻) by incubation in a buffer containing the radioisotope.
-
Wash the cells with an ice-cold, non-radioactive buffer to remove extracellular radioisotope.
-
Initiate the exchange by incubating the cells in a buffer containing a non-radiolabeled exchangeable anion (e.g., HCO₃⁻).
-
At specific time points, stop the reaction by washing the cells with ice-cold buffer.
-
Lyse the cells and measure the remaining intracellular radioactivity using a scintillation counter.
-
Calculate the rate of anion efflux.
-
2. Patch-Clamp Electrophysiology:
-
Objective: To measure ion currents and characterize the electrophysiological properties of SLC26 transporters.
-
Methodology:
-
Prepare cells expressing the SLC26 protein for patch-clamp recording.
-
Use a glass micropipette to form a high-resistance seal with the cell membrane (giga-seal).
-
Establish a whole-cell recording configuration.
-
Apply a series of voltage steps to the cell membrane and record the resulting currents.
-
Analyze the current-voltage relationship to determine the transporter's conductance and gating properties. For SLC26A9, this can reveal its channel-like unitary conductance.[3]
-
Signaling Pathways and Logical Relationships
Caption: Functional diversity of SLC26 family members arising from a conserved structure.
Part 2: The 26S Proteasome
The 26S proteasome is a large, ATP-dependent protease complex that is the central machinery for protein degradation in eukaryotic cells.[5][6] It is the endpoint of the ubiquitin-proteasome system, playing a critical role in protein homeostasis, cell cycle control, and signal transduction.[5][6]
Structure of the 26S Proteasome
The 26S proteasome is composed of two main subcomplexes:
-
20S Core Particle (CP): A barrel-shaped structure that houses the proteolytic active sites. It is formed by four stacked heptameric rings.
-
19S Regulatory Particle (RP): Caps one or both ends of the 20S CP. The 19S RP is responsible for recognizing, deubiquitinating, unfolding, and translocating ubiquitinated substrate proteins into the 20S CP for degradation.[6] The 19S RP is further divided into a 'lid' and a 'base'. The base contains a ring of six AAA+ ATPase subunits (Rpt1-Rpt6) that form the motor of the proteasome.[5][6]
Function of the 26S Proteasome
The primary function of the 26S proteasome is the targeted degradation of proteins that have been tagged with a polyubiquitin (B1169507) chain.[5] This process is essential for:
-
Protein Quality Control: Eliminating misfolded or damaged proteins.
-
Regulation of Cellular Processes: Controlling the levels of key regulatory proteins involved in the cell cycle, transcription, and signaling.[5]
The degradation process involves substrate recognition by ubiquitin receptors in the 19S RP, removal of the ubiquitin chain by deubiquitinating enzymes (DUBs), ATP-dependent unfolding and translocation of the substrate by the Rpt ring, and finally, cleavage of the substrate into small peptides by the 20S CP.[5]
Quantitative Data
| Parameter | Value | Reference |
| Molecular Mass | ~2.5 MDa | [6] |
| Number of Subunits | >30 | |
| ATPase Subunits (Base) | 6 (Rpt1-Rpt6) | [5] |
| Proteolytic Activities | Chymotrypsin-like, Trypsin-like, Caspase-like |
Experimental Protocols
1. Proteasome Activity Assay using Fluorogenic Substrates:
-
Objective: To measure the proteolytic activity of the 26S proteasome.
-
Methodology:
-
Isolate proteasomes from cell or tissue lysates using methods like ultracentrifugation or affinity purification.
-
Prepare a reaction buffer containing the purified proteasomes.
-
Add a fluorogenic peptide substrate that is specific for one of the proteasome's activities (e.g., Suc-LLVY-AMC for chymotrypsin-like activity).
-
Incubate the reaction at 37°C.
-
Monitor the increase in fluorescence over time as the substrate is cleaved, releasing the fluorescent group (AMC).
-
Calculate the rate of substrate cleavage from the change in fluorescence intensity.
-
2. In Vitro Protein Degradation Assay:
-
Objective: To demonstrate the degradation of a specific ubiquitinated protein by the 26S proteasome.
-
Methodology:
-
Purify the 26S proteasome, the protein substrate of interest, and the necessary components of the ubiquitination machinery (E1, E2, E3 ligase, ubiquitin, ATP).
-
In vitro ubiquitinate the substrate protein.
-
Incubate the ubiquitinated substrate with purified 26S proteasomes in an ATP-containing buffer.
-
Take samples at different time points.
-
Analyze the samples by SDS-PAGE and Western blotting using an antibody against the substrate protein to visualize its degradation over time.
-
Signaling Pathways and Logical Relationships
Caption: The workflow of protein degradation by the 26S proteasome.
References
- 1. researchgate.net [researchgate.net]
- 2. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 3. The molecular principles underlying diverse functions of the SLC26 family of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The molecular principles underlying diverse functions of the SLC26 family of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure and Function of the 26S Proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The life cycle of the 26S proteasome: from birth, through regulation and function, and onto its death - PMC [pmc.ncbi.nlm.nih.gov]
The Role of SJ26 in the Schistosoma japonicum Lifecycle: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Schistosoma japonicum, a parasitic flatworm, is a primary causative agent of schistosomiasis, a debilitating disease affecting millions worldwide. The parasite's ability to survive for extended periods within its mammalian host is a testament to its sophisticated molecular machinery for evading host immune responses and detoxifying harmful substances. A key player in this defense system is the 26-kDa glutathione (B108866) S-transferase, SJ26 (also known as SjGST). This technical guide provides an in-depth analysis of the multifaceted role of this compound throughout the lifecycle of S. japonicum. We will delve into its primary function in detoxification, its immunomodulatory properties, and its potential as a target for novel vaccines and chemotherapeutics. This document summarizes quantitative expression data, details relevant experimental protocols, and visualizes key pathways to provide a comprehensive resource for researchers in parasitology and drug development.
Introduction to this compound: A Key Detoxification Enzyme
This compound is a member of the glutathione S-transferase (GST) family of enzymes, which are critical for cellular detoxification across a wide range of organisms[1]. In Schistosoma japonicum, this compound plays a central role in the parasite's defense against oxidative stress and xenobiotics encountered within the host[1]. It catalyzes the conjugation of reduced glutathione (GSH) to various electrophilic compounds, rendering them more water-soluble and facilitating their excretion[1]. This detoxification capability is crucial for the parasite's survival, particularly in the hostile environment of the host's bloodstream and tissues. Beyond its enzymatic function, this compound is also recognized as a major antigen and a promising candidate for vaccine development against schistosomiasis.
Core Function: The Detoxification Pathway
The primary and most well-characterized role of this compound is its participation in the phase II detoxification pathway. This pathway is essential for neutralizing a variety of harmful molecules, including byproducts of oxidative stress generated by the host's immune response and other toxic compounds.
The detoxification process mediated by this compound can be summarized in the following reaction:
RX + GSH → R-S-G + HX
Where:
-
RX represents an electrophilic substrate (e.g., a xenobiotic or a product of oxidative stress).
-
GSH is reduced glutathione.
-
This compound catalyzes the nucleophilic attack of the sulfhydryl group of GSH on the electrophilic center of RX.
-
R-S-G is the resulting glutathione conjugate, which is more polar and readily excretable.
-
HX is the displaced group.
Caption: Detoxification pathway mediated by this compound in S. japonicum.
Quantitative Expression of this compound Across the Lifecycle
| Lifecycle Stage | Relative Expression Level (Inferred) | Data Source |
| Egg | Moderate to High | Transcriptomics & Proteomics[1][2] |
| Miracidium | Moderate | Transcriptomics & Proteomics[1][2] |
| Sporocyst | Low to Moderate | Transcriptomics[2] |
| Cercaria | Moderate | Transcriptomics & Proteomics[1][2] |
| Schistosomulum | High | Proteomics[1][4] |
| Adult Worm | High | Transcriptomics & Proteomics[1][2] |
Note: The relative expression levels are inferred from multiple transcriptomic and proteomic studies. Direct quantitative comparisons across different studies and methodologies should be made with caution.
This compound and the Host Immune System: A Vaccine Candidate
This compound is a prominent antigen that elicits a strong immune response in the mammalian host. This has led to its investigation as a potential vaccine candidate. Immunization with this compound, particularly when delivered via dendritic cells, has been shown to induce a predominant Th1-type immune response, which is associated with a degree of protection against S. japonicum infection[5].
The proposed mechanism involves the uptake of this compound by antigen-presenting cells (APCs), such as dendritic cells, which then process and present this compound-derived peptides to T helper cells. This leads to the activation and differentiation of Th1 cells, which produce pro-inflammatory cytokines like IFN-γ. These cytokines can activate macrophages and other effector cells to target and clear the parasite.
Caption: Hypothesized signaling in the host immune response to this compound.
Key Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound.
Recombinant Expression and Purification of His-tagged this compound in E. coli
This protocol describes the expression of this compound with a C-terminal 6xHis tag in E. coli and its subsequent purification using immobilized metal affinity chromatography (IMAC).
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector containing the this compound gene with a C-terminal 6xHis tag (e.g., pET vector)
-
LB broth and agar (B569324) plates with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0)
-
Wash buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0)
-
Elution buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0)
-
Ni-NTA affinity resin
-
DNase I
Procedure:
-
Transformation: Transform the expression vector into a competent E. coli expression strain and select for positive colonies on an antibiotic plate.
-
Starter Culture: Inoculate a single colony into 5-10 mL of LB broth with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate a larger volume of LB broth with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow the culture for 3-4 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) for improved protein solubility.
-
Cell Harvest: Harvest the bacterial cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Lysis: Resuspend the cell pellet in lysis buffer and add lysozyme (1 mg/mL) and DNase I. Incubate on ice for 30 minutes. Sonicate the cell suspension on ice to complete lysis.
-
Clarification: Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Purification:
-
Equilibrate the Ni-NTA resin with lysis buffer.
-
Load the clarified lysate onto the equilibrated resin and incubate to allow binding of the His-tagged this compound.
-
Wash the resin with wash buffer to remove non-specifically bound proteins.
-
Elute the purified His-tagged this compound with elution buffer.
-
-
Analysis: Analyze the purified protein by SDS-PAGE and confirm its identity by Western blot using an anti-His tag antibody.
Caption: Workflow for recombinant this compound-His expression and purification.
GST Enzyme Activity Assay
This protocol measures the enzymatic activity of this compound using the substrate 1-chloro-2,4-dinitrobenzene (B32670) (CDNB). The conjugation of CDNB with glutathione results in a product that can be monitored spectrophotometrically at 340 nm[6][7].
Materials:
-
Purified recombinant this compound
-
Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 6.5)
-
Reduced glutathione (GSH) stock solution (e.g., 100 mM)
-
CDNB stock solution (e.g., 100 mM in ethanol)
-
Spectrophotometer and cuvettes (or a microplate reader)
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing phosphate buffer, GSH (final concentration 1-5 mM), and CDNB (final concentration 1 mM).
-
Assay Initiation: Add a known amount of purified this compound to the reaction mixture to initiate the reaction. A blank reaction without the enzyme should be included as a control.
-
Measurement: Immediately measure the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 5 minutes) at a constant temperature (e.g., 25°C).
-
Calculation of Activity: Calculate the rate of reaction (ΔA340/min) from the linear portion of the curve. The specific activity of the enzyme can be calculated using the Beer-Lambert law and the molar extinction coefficient of the CDNB-glutathione conjugate (9.6 mM⁻¹ cm⁻¹).
Enzyme Inhibition Assay: To test for inhibitors, pre-incubate the enzyme with the inhibitor for a defined period before adding the substrates to initiate the reaction. The percentage of inhibition can be calculated by comparing the reaction rate in the presence and absence of the inhibitor.
Caption: Principle of the colorimetric GST enzyme assay using CDNB.
Immunofluorescence Staining of this compound in Adult Worms
This protocol describes the localization of this compound in adult S. japonicum worms using immunofluorescence microscopy.
Materials:
-
Adult S. japonicum worms
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Primary antibody (rabbit anti-SJ26)
-
Secondary antibody (fluorescently labeled goat anti-rabbit IgG)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Microscope slides and coverslips
-
Fluorescence microscope
Procedure:
-
Sample Preparation: Perfuse adult worms from an infected host and wash them thoroughly in PBS.
-
Fixation: Fix the worms in 4% paraformaldehyde for 4 hours at 4°C.
-
Washing: Wash the fixed worms several times in PBS.
-
Permeabilization: Permeabilize the worms with 0.5% Triton X-100 in PBS for 1-2 hours.
-
Blocking: Block non-specific antibody binding by incubating the worms in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the worms with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the worms extensively with PBS containing 0.1% Tween 20.
-
Secondary Antibody Incubation: Incubate the worms with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 2 hours at room temperature in the dark.
-
Washing: Wash the worms as in step 7.
-
Counterstaining: Incubate the worms with DAPI for 10 minutes to stain the nuclei.
-
Mounting: Mount the stained worms on microscope slides with mounting medium.
-
Imaging: Visualize the localization of this compound using a fluorescence microscope.
Conclusion and Future Directions
This compound is a vital protein for the survival of Schistosoma japonicum, primarily through its role in detoxification. Its high expression in key lifecycle stages and its immunogenicity make it an attractive target for both drug and vaccine development. While significant progress has been made in characterizing its function, several areas warrant further investigation. A definitive quantitative proteomic analysis across all lifecycle stages would provide a more precise understanding of its regulation and importance. Furthermore, elucidating the specific signaling pathways within the parasite that are influenced by or interact with this compound, as well as the detailed molecular interactions with the host immune system, will be crucial for the rational design of novel anti-schistosomal therapies. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers to further unravel the complexities of this compound and contribute to the fight against schistosomiasis.
References
- 1. New Perspectives on Host-Parasite Interplay by Comparative Transcriptomic and Proteomic Analyses of Schistosoma japonicum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Identifying Schistosoma japonicum Excretory/Secretory Proteins and Their Interactions with Host Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteomic analysis of schistosoma japonicum schistosomulum proteins that are differentially expressed among hosts differing in their susceptibility to the infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. home.sandiego.edu [home.sandiego.edu]
- 7. Establishment of a fluorescence staining method for Schistosoma japonicum miracidia - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Cloning and Expression of Recombinant SJ26 Protein
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 26 kDa Glutathione (B108866) S-transferase (GST) from Schistosoma japonicum (SJ26, also known as Sj26GST) is a crucial enzyme involved in the parasite's detoxification pathways, playing a significant role in its survival within the host.[1][2] This protein is also a prominent antigen and has been extensively investigated as a candidate for vaccines against schistosomiasis.[3] The ability to produce large quantities of pure and active recombinant this compound protein is essential for structural studies, drug screening, and vaccine development.[3]
These application notes provide a comprehensive overview and detailed protocols for the cloning, expression, and purification of recombinant this compound protein. The methodologies described herein are based on the widely used pGEX expression system in Escherichia coli, which facilitates high-level production and straightforward purification of GST-tagged proteins.[4][5][6]
Data Presentation
Recombinant this compound Protein Characteristics
| Parameter | Value | Reference |
| Organism | Schistosoma japonicum (Blood fluke) | [1] |
| Protein Name | Glutathione S-transferase class-mu 26 kDa isozyme, this compound antigen, SjGST | [1] |
| Calculated Molecular Weight | ~26 kDa (native), ~52 kDa (as GST fusion protein) | [4][5] |
| Amino Acid Residues | 217-224 (depending on the construct) | [7][8] |
| Purity (commercial) | > 95% as determined by reducing SDS-PAGE | |
| Endotoxin Level (commercial) | < 1.0 EU per μg of the protein as determined by the LAL method |
Quantitative Data from a Vaccine Study in Mice
A study investigating the protective efficacy of a co-immunization strategy with this compound DNA and recombinant this compound protein (rthis compound GST) in BALB/c mice yielded the following results after challenging with S. japonicum cercariae.[9]
| Immunization Group | Worm Reduction Rate (%) | Liver Egg Reduction Rate (%) |
| Co-immunization (pEGFP-Sj26 + rthis compound GST) | 50.8% | 32.7% |
| pEGFP-Sj26 alone | 28.0% | 20.6% |
| rthis compound GST alone | 25.5% | 33.0% |
Experimental Protocols
Cloning of this compound into pGEX Expression Vector
This protocol describes the general steps for cloning the this compound gene into a pGEX vector. The specific restriction enzymes and primers will need to be designed based on the this compound coding sequence and the multiple cloning site of the chosen pGEX vector.
Materials:
-
S. japonicum cDNA or a synthetic gene for this compound
-
pGEX vector (e.g., pGEX-4T-1)[6]
-
Restriction enzymes and corresponding buffers
-
T4 DNA Ligase and buffer
-
High-fidelity DNA polymerase for PCR
-
Competent E. coli strain for cloning (e.g., JM105 or DH5α)
-
LB agar (B569324) plates with ampicillin (B1664943) (100 µg/ml)
-
DNA purification kits (for PCR products and plasmids)
Protocol:
-
Gene Amplification: Amplify the this compound coding sequence using PCR with primers that incorporate desired restriction sites compatible with the pGEX vector's multiple cloning site.
-
Vector and Insert Digestion: Digest both the amplified this compound DNA and the pGEX vector with the selected restriction enzymes.
-
Purification: Purify the digested vector and insert using a gel extraction kit or PCR purification kit to remove enzymes and buffers.
-
Ligation: Ligate the digested this compound insert into the linearized pGEX vector using T4 DNA Ligase. Incubate at 16°C overnight or at room temperature for 1-2 hours.[6]
-
Transformation: Transform the ligation mixture into a competent E. coli cloning strain.
-
Selection and Screening: Plate the transformed cells on LB agar plates containing ampicillin and incubate overnight at 37°C. Select individual colonies and screen for the correct insert by colony PCR and restriction digestion of purified plasmid DNA.
-
Sequence Verification: Confirm the sequence and reading frame of the cloned this compound gene by DNA sequencing.
Expression of Recombinant this compound-GST Fusion Protein
This protocol outlines the induction of this compound-GST expression in a suitable E. coli expression strain.
Materials:
-
pGEX vector containing the this compound gene
-
Competent E. coli expression strain (e.g., BL21)[10]
-
LB medium with ampicillin (100 µg/ml)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) stock solution (e.g., 1 M)
Protocol:
-
Transformation: Transform the pGEX-SJ26 plasmid into a competent E. coli expression strain like BL21.
-
Starter Culture: Inoculate a single colony into 5-10 ml of LB medium with ampicillin and grow overnight at 37°C with shaking.
-
Main Culture: Dilute the overnight culture 1:100 into a larger volume of fresh LB medium with ampicillin.[10]
-
Growth: Incubate the culture at 37°C with vigorous shaking until the optical density at 600 nm (OD600) reaches mid-log phase (0.6–1.0).[10]
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.[10]
-
Expression: Continue to incubate the culture for an additional 3-5 hours at 37°C or at a lower temperature (e.g., 18-25°C) overnight to improve protein solubility.
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C until purification.
Purification of Recombinant this compound-GST Fusion Protein
This protocol describes the purification of the this compound-GST fusion protein from bacterial lysate using Glutathione Sepharose 4B affinity chromatography.[11]
Materials:
-
E. coli cell pellet containing expressed this compound-GST
-
Phosphate-Buffered Saline (PBS): 140 mM NaCl, 2.7 mM KCl, 10 mM Na2HPO4, 1.8 mM KH2PO4, pH 7.3[10]
-
Lysis Buffer: PBS containing 1% Triton X-100 and protease inhibitors
-
Glutathione Sepharose 4B resin[11]
-
Elution Buffer: 50 mM Tris-HCl, 10-20 mM reduced glutathione, pH 8.0[11][12]
-
Chromatography column or microcentrifuge tubes for batch purification
Protocol:
-
Cell Lysis:
-
Resuspend the cell pellet in 1/20th of the original culture volume of cold PBS.[10]
-
Lyse the cells by sonication on ice.[1]
-
Add Triton X-100 to a final concentration of 1% and mix gently for 30 minutes to solubilize the protein.[10]
-
Clarify the lysate by centrifugation at 12,000 x g for 10 minutes at 4°C to pellet cellular debris. Collect the supernatant.[10]
-
-
Affinity Chromatography (Column Method):
-
Pack a column with Glutathione Sepharose 4B resin and equilibrate with 5-10 bed volumes of PBS.[1]
-
Load the clarified lysate onto the column at a slow flow rate (e.g., 0.5-1 ml/min).
-
Wash the column with 10 bed volumes of PBS to remove unbound proteins.
-
Elute the this compound-GST fusion protein with elution buffer. Collect fractions and monitor protein elution by measuring absorbance at 280 nm.
-
-
Affinity Chromatography (Batch Method):
-
Add the equilibrated Glutathione Sepharose 4B resin to the clarified lysate.
-
Incubate on a rocker or rotator for 30 minutes to 1 hour at 4°C to allow binding.
-
Pellet the resin by centrifugation at 500 x g for 5 minutes.[12]
-
Wash the resin by resuspending in PBS, incubating briefly, and pelleting again. Repeat this wash step 2-3 times.
-
Elute the bound protein by resuspending the resin in elution buffer and incubating for 10 minutes.[12] Pellet the resin and collect the supernatant containing the purified protein. Repeat the elution step 1-2 times.
-
-
Analysis and Storage:
-
Analyze the purified fractions by SDS-PAGE to assess purity and molecular weight.
-
Pool the fractions containing the pure protein.
-
If necessary, remove the glutathione by dialysis against PBS.
-
Store the purified protein at 4°C for short-term use or at -80°C in aliquots with glycerol (B35011) for long-term storage.[8]
-
Visualizations
Experimental Workflow for Recombinant this compound Production
Caption: Workflow for cloning, expression, and purification of recombinant this compound protein.
Functional Role of this compound in Parasite Detoxification
Caption: Catalytic role of this compound in the detoxification pathway of Schistosoma japonicum.
References
- 1. Purification of proteins fused to glutathione S-tranferase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Expression of an enzymatically active parasite molecule in Escherichia coli: Schistosoma japonicum glutathione S-transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. andrewslab.ca [andrewslab.ca]
- 5. med.unc.edu [med.unc.edu]
- 6. webdoc.sub.gwdg.de [webdoc.sub.gwdg.de]
- 7. Conformational stability of pGEX-expressed Schistosoma japonicum glutathione S-transferase: a detoxification enzyme and fusion-protein affinity tag - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. usbio.net [usbio.net]
- 9. [Protective efficacy of co-immunization with this compound DNA and recombinant protein vaccine against Schistosoma japonicum in mice] [pubmed.ncbi.nlm.nih.gov]
- 10. scientificlabs.co.uk [scientificlabs.co.uk]
- 11. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of Recombinant SJ26 from E. coli
For Researchers, Scientists, and Drug Development Professionals
Introduction
Recombinant protein expression in Escherichia coli is a foundational technique in molecular biology, enabling the production of large quantities of specific proteins for research, diagnostic, and therapeutic purposes. The Schistosoma japonicum 26 kDa Glutathione (B108866) S-transferase (SJ26), commonly known as the GST-tag, is a widely utilized fusion partner for recombinant proteins.[1][2][3] Its popularity stems from its ability to enhance the solubility and expression of fusion partners and its utility in a straightforward single-step affinity purification process.[4][5] This protocol details the expression and subsequent purification of a recombinant protein fused to this compound (referred to as a GST-tagged protein) from an E. coli expression system.
The purification strategy is based on the high affinity of GST for its substrate, glutathione, which is immobilized on a chromatography resin.[3][4][6] The GST-tagged protein is selectively bound to the resin while other cellular proteins are washed away. The purified fusion protein is then eluted under mild, non-denaturing conditions using a buffer containing reduced glutathione.[3][5] This methodology is scalable, allowing for the production of microgram to gram quantities of highly pure recombinant protein.[1]
Experimental Protocols
This section provides a detailed methodology for the expression and purification of recombinant this compound fusion proteins from E. coli.
Expression of this compound Fusion Protein in E. coli
-
Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with a pGEX expression vector containing the gene of interest fused to the this compound (GST) tag. Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotic for selection and incubate overnight at 37°C.[7]
-
Starter Culture: Inoculate 10-50 mL of LB medium containing the selective antibiotic with a single colony from the agar plate. Incubate overnight at 37°C with shaking at 200-250 rpm.[8]
-
Large-Scale Culture: The following day, inoculate 1 L of LB medium (with antibiotic) with the overnight starter culture. Grow the cells at 37°C with vigorous shaking until the optical density at 600 nm (OD600) reaches mid-log phase (approximately 0.5-0.8).[9]
-
Induction: Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM. The optimal IPTG concentration and induction conditions (temperature and time) should be determined empirically for each fusion protein. A common starting point is induction at 37°C for 3-4 hours or at a lower temperature (e.g., 18-25°C) overnight to improve protein solubility.[10]
-
Harvesting: Harvest the bacterial cells by centrifugation at 5,000 x g for 15 minutes at 4°C.[11] Discard the supernatant. The cell pellet can be stored at -80°C or used immediately for purification.
Purification of this compound Fusion Protein
-
Cell Lysis:
-
Resuspend the cell pellet in 10-20 mL of ice-cold Lysis Buffer (50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM EDTA, 1 mM DTT, and protease inhibitors).
-
Lyse the cells by sonication on ice.[9] Perform several cycles of short bursts (e.g., 10-15 seconds) with cooling periods in between to prevent overheating and denaturation of the protein.
-
Alternatively, chemical lysis reagents or a French press can be used.
-
-
Clarification of Lysate: Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C to pellet the insoluble cell debris.[9] Carefully transfer the supernatant, which contains the soluble this compound fusion protein, to a new tube.
-
Affinity Chromatography:
-
Resin Equilibration: Equilibrate a glutathione-agarose or glutathione-sepharose column with 5-10 column volumes of Lysis Buffer.
-
Binding: Load the clarified lysate onto the equilibrated column. This can be done in a batch format by incubating the lysate with the resin for 1-2 hours at 4°C with gentle agitation, or by passing the lysate over a gravity-flow or FPLC column.[4][6]
-
Washing: Wash the column with 10-20 column volumes of Wash Buffer (e.g., PBS or a buffer with a similar composition to the lysis buffer) to remove non-specifically bound proteins.[5]
-
Elution: Elute the bound this compound fusion protein with 5-10 column volumes of Elution Buffer (50 mM Tris-HCl, pH 8.0, containing 10-20 mM reduced glutathione).[3][5] Collect the eluate in fractions.
-
-
Analysis of Purified Protein:
-
Analyze the collected fractions for protein content using a protein assay (e.g., Bradford or BCA).
-
Assess the purity of the eluted protein by SDS-PAGE. A successful purification should yield a prominent band at the expected molecular weight of the this compound fusion protein.[12][13] Purity is often greater than 90-95%.[1][14][15]
-
-
(Optional) Removal of the GST Tag: If the experimental application requires the target protein without the GST tag, the tag can be removed by enzymatic cleavage if a specific protease cleavage site (e.g., for thrombin or PreScission protease) is engineered between the GST tag and the protein of interest.[3][5] After cleavage, the GST tag can be removed by passing the protein solution back over the glutathione column.[5]
Purification Workflow
References
- 1. GST-tagged Proteins–Production and Purification | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Structure-based design, biophysical characterization, and biochemical application of the heterodimeric affinity purification tag based on the Schistosoma japonicum glutathione-S-transferase (SjGST) homodimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purification of proteins fused to glutathione S-tranferase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sinobiological.com [sinobiological.com]
- 5. GST-Tagged Protein Purification: Comprehensive Guide & Uses - Creative Proteomics [creative-proteomics.com]
- 6. Purification of GST-Tagged Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. E. coli protein expression and purification [protocols.io]
- 8. Expression and purification of (GST-tagged) (Kai) proteins [protocols.io]
- 9. Expression and Purification of Recombinant Proteins in Escherichia coli with a His6 or Dual His6-MBP Tag - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. img.abclonal.com [img.abclonal.com]
- 13. static.abclonal.com [static.abclonal.com]
- 14. Recombinant Schistosoma japonicum Glutathione S-transferase class-mu 26 kDa isozyme, Biotinylated [echobiosystems.com]
- 15. Recombinant Schistosoma Japonicum GST 26 Protein - Elabscience® [elabscience.com]
Measuring Cellular Immune Response to Sj26: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide to measuring the cellular immune response to Sj26, a glutathione (B108866) S-transferase antigen from Schistosoma japonicum with potential as a vaccine candidate. A robust evaluation of the cellular immune response is critical for understanding the mechanism of protection and for the development of effective this compound-based immunotherapies. The protocols outlined below are designed to provide detailed, step-by-step methodologies for key assays, along with data presentation guidelines and visual representations of experimental workflows and biological pathways.
Recent studies have demonstrated that dendritic cells transfected with the this compound gene can induce a predominant Th1-type immune response, which is crucial for protection against S. japonicum infection.[1] This response is characterized by the production of pro-inflammatory cytokines such as interferon-gamma (IFN-γ) and the proliferation of specific T-cell populations. The following protocols are designed to quantify these key parameters of the cellular immune response to this compound.
Data Presentation
Quantitative data from the described assays should be summarized in clear and concise tables to facilitate comparison between different experimental groups.
Table 1: Cytokine Production in Response to this compound Stimulation
| Experimental Group | Stimulant | IFN-γ (pg/mL) | IL-4 (pg/mL) | IL-2 (pg/mL) | TNF-α (pg/mL) |
| This compound Vaccine | This compound Protein | ||||
| ConA | |||||
| Media Control | |||||
| Adjuvant Control | This compound Protein | ||||
| ConA | |||||
| Media Control | |||||
| Naïve Control | This compound Protein | ||||
| ConA | |||||
| Media Control |
Table 2: T-Cell Proliferation in Response to this compound
| Experimental Group | Stimulant | Stimulation Index (SI) | % Proliferating Cells |
| This compound Vaccine | This compound Protein | ||
| ConA | |||
| Media Control | |||
| Adjuvant Control | This compound Protein | ||
| ConA | |||
| Media Control | |||
| Naïve Control | This compound Protein | ||
| ConA | |||
| Media Control |
Experimental Protocols
Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ
This protocol details the measurement of the number of IFN-γ-secreting cells in response to this compound stimulation.
Materials:
-
PVDF-bottom 96-well plates
-
Anti-human/mouse IFN-γ capture antibody
-
Biotinylated anti-human/mouse IFN-γ detection antibody
-
Streptavidin-Alkaline Phosphatase (ALP) or Horseradish Peroxidase (HRP)
-
BCIP/NBT or AEC substrate
-
Recombinant this compound protein
-
Concanavalin A (ConA) as a positive control
-
Complete RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Peripheral Blood Mononuclear Cells (PBMCs) or splenocytes
Procedure:
-
Plate Coating: Coat the ELISpot plate with anti-IFN-γ capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with RPMI-1640 containing 10% FBS for 2 hours at 37°C.
-
Cell Plating: Add 2x10^5 PBMCs or splenocytes per well.
-
Stimulation: Add this compound protein (e.g., 10 µg/mL), ConA (positive control, 5 µg/mL), or media (negative control) to the respective wells.
-
Incubation: Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection: Lyse the cells, wash the plate, and add the biotinylated anti-IFN-γ detection antibody. Incubate for 2 hours at room temperature.
-
Enzyme Conjugation: Wash and add Streptavidin-ALP or -HRP. Incubate for 1 hour at room temperature.
-
Development: Wash and add the substrate. Stop the reaction when distinct spots emerge.
-
Analysis: Count the spots using an automated ELISpot reader.
Intracellular Cytokine Staining (ICS) by Flow Cytometry
This protocol allows for the identification and quantification of cytokine-producing T-cell subsets.
Materials:
-
Recombinant this compound protein
-
Brefeldin A and Monensin (protein transport inhibitors)
-
Fluorescently-conjugated antibodies against surface markers (CD3, CD4, CD8) and intracellular cytokines (IFN-γ, TNF-α, IL-2)
-
Fixation/Permeabilization buffer
-
FACS tubes
-
Flow cytometer
Procedure:
-
Cell Stimulation: In FACS tubes, stimulate 1-2x10^6 PBMCs or splenocytes with this compound protein (10 µg/mL), a positive control (e.g., PMA/Ionomycin), or media for 6 hours at 37°C. Add Brefeldin A and Monensin for the last 4 hours of incubation.
-
Surface Staining: Wash the cells and stain with antibodies against CD3, CD4, and CD8 for 30 minutes at 4°C in the dark.
-
Fixation and Permeabilization: Wash the cells and fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
Intracellular Staining: Stain with antibodies against IFN-γ, TNF-α, and IL-2 for 30 minutes at 4°C in the dark.
-
Acquisition: Wash the cells and acquire the data on a flow cytometer.
-
Analysis: Analyze the data using flow cytometry analysis software to determine the percentage of cytokine-positive cells within the CD4+ and CD8+ T-cell gates.
T-Cell Proliferation Assay (CFSE-based)
This protocol measures the proliferation of T-cells in response to this compound stimulation.
Materials:
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Recombinant this compound protein
-
ConA
-
Complete RPMI-1640 medium
-
96-well round-bottom plates
-
Flow cytometer
Procedure:
-
CFSE Labeling: Resuspend PBMCs or splenocytes at 1x10^7 cells/mL in PBS. Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C. Quench the reaction with cold complete medium.
-
Cell Plating: Wash the cells and plate 2x10^5 cells per well in a 96-well plate.
-
Stimulation: Add this compound protein (10 µg/mL), ConA (5 µg/mL), or media to the wells.
-
Incubation: Incubate for 5-7 days at 37°C in a 5% CO2 incubator.
-
Staining (Optional): Cells can be stained with antibodies against surface markers (CD4, CD8) to identify proliferating subsets.
-
Acquisition: Acquire the cells on a flow cytometer.
-
Analysis: Analyze the CFSE dilution profile. Each peak of decreasing fluorescence intensity represents a cell division. Calculate the percentage of divided cells and the proliferation index.
Visualizations
Caption: Experimental workflow for measuring the cellular immune response to this compound.
References
Application Notes and Protocols for Detecting SJ26 in Worm Extracts
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the detection of the 26 kDa Glutathione (B108866) S-transferase (SJ26) protein in worm extracts using Western blot analysis. This compound, a key enzyme in the detoxification pathways of Schistosoma japonicum, is a significant target for diagnostic and therapeutic research.[1][2][3] This protocol is optimized for specificity and sensitivity, ensuring reliable and reproducible results.
Introduction
Schistosoma japonicum is a parasitic flatworm that causes schistosomiasis, a major public health problem in many parts of the world.[4] The this compound protein, also known as SjGST, is a 26 kDa glutathione S-transferase that plays a crucial role in the parasite's defense against oxidative stress and xenobiotics.[2][5] Its immunogenicity has made it a candidate for vaccine development and a target for diagnostic assays.[1][3][4] Western blotting is a powerful technique to identify and quantify this compound in complex protein mixtures derived from worm extracts.[6][7]
Key Protein Information
| Parameter | Value | Reference |
| Protein Name | Glutathione S-transferase class-mu 26 kDa isozyme | [2] |
| Synonyms | This compound antigen, SjGST, GST 26 | [2][5][8] |
| Organism | Schistosoma japonicum (Blood fluke) | [2] |
| UniProt Accession | P08515 | [2] |
| Calculated Molecular Weight | 25.7 kDa | [5] |
| Observed Molecular Weight | ~28 kDa | [5] |
Experimental Workflow
The following diagram outlines the major steps in the Western blot protocol for detecting this compound.
Caption: Western Blot Workflow for this compound Detection.
Detailed Experimental Protocol
This protocol is adapted from established methods for protein analysis in worms.[9][10][11][12][13]
Protein Extraction from Worms
Materials:
-
Adult S. japonicum worms
-
M9 buffer (42.2 mM Na2HPO4, 22 mM KH2PO4, 85.7 mM NaCl, 1 mM MgSO4)
-
Lysis Buffer: 50 mM HEPES pH 8.0, 150 mM KCl, 1 mM EDTA, 1% NP-40, 10% Glycerol, supplemented with protease inhibitor cocktail.
-
Glass beads or sonicator
-
Microcentrifuge tubes
-
Liquid nitrogen
Procedure:
-
Collect adult worms and wash them twice with M9 buffer to remove host contaminants.[14]
-
Pellet the worms by centrifugation at 2000 rpm for 2 minutes.[13]
-
Flash-freeze the worm pellet in liquid nitrogen.[10]
-
Resuspend the frozen pellet in ice-cold Lysis Buffer.
-
Disrupt the worms to release proteins. Choose one of the following methods:
-
Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.[13][16]
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled microcentrifuge tube.
-
Determine the protein concentration using a Bradford or BCA protein assay.
SDS-PAGE and Protein Transfer
Materials:
-
Protein extract
-
4x Laemmli Sample Buffer (200 mM Tris-HCl pH 6.8, 8% SDS, 40% glycerol, 0.4% bromophenol blue, 10% β-mercaptoethanol)
-
12% or 15% polyacrylamide gels
-
SDS-PAGE running buffer
-
Nitrocellulose or PVDF membrane
-
Transfer buffer
-
Semi-dry or wet transfer system
Procedure:
-
Mix the protein extract with 4x Laemmli Sample Buffer to a final 1x concentration.
-
Load 20-40 µg of protein per lane onto the polyacrylamide gel.
-
Run the gel at 100-150V until the dye front reaches the bottom.
-
Equilibrate the gel in transfer buffer for 10 minutes.[17]
-
Transfer the proteins from the gel to the membrane according to the manufacturer's instructions for your transfer system. A semi-dry transfer system can be efficient.[13]
-
After transfer, briefly rinse the membrane with deionized water and perform a Ponceau S stain to visualize protein bands and confirm transfer efficiency.[13]
Immunodetection of this compound
Materials:
-
Blocking buffer: 5% non-fat dry milk or 3% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary antibody: Anti-SJ26 antibody (polyclonal or monoclonal). The optimal dilution should be determined empirically, but a starting point of 1:1000 is common.
-
Secondary antibody: HRP-conjugated anti-mouse or anti-rabbit IgG, depending on the host species of the primary antibody.
-
TBST buffer
-
Enhanced Chemiluminescence (ECL) detection reagents
Procedure:
-
Block the membrane in blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation.[17][18]
-
Wash the membrane three times for 10 minutes each with TBST.[13]
-
Incubate the membrane with the primary anti-SJ26 antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[13]
-
Wash the membrane three times for 10 minutes each with TBST.[13]
-
Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[13]
-
Wash the membrane three times for 10 minutes each with TBST.[13]
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
Data Presentation and Analysis
All quantitative data from the Western blot analysis should be summarized in a structured table for clear comparison. This includes densitometry readings of the this compound band, normalized to a loading control (e.g., β-actin or GAPDH).
| Sample ID | This compound Band Intensity (Arbitrary Units) | Loading Control Intensity (Arbitrary Units) | Normalized this compound Expression |
| Control 1 | |||
| Control 2 | |||
| Treatment 1 | |||
| Treatment 2 |
Signaling Pathway and Logical Relationships
The following diagram illustrates the role of this compound in the parasite's detoxification pathway.
Caption: Role of this compound in Detoxification.
This comprehensive guide provides the necessary information for the successful detection of this compound in worm extracts. Adherence to this detailed protocol will facilitate accurate and reproducible results, contributing to advancements in schistosomiasis research and drug development.
References
- 1. Responses in mice to this compound, a glutathione S-transferase of Schistosoma japonicum worms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Recombinant Schistosoma Japonicum GST 26 Protein - Elabscience® [elabscience.com]
- 6. researchgate.net [researchgate.net]
- 7. Development and Evaluation of a Western Blot Kit for Diagnosis of Schistosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cusabio.com [cusabio.com]
- 9. Western Blot Analysis of C. elegans Proteins. | Semantic Scholar [semanticscholar.org]
- 10. Western Blot Analysis of C. Elegans Proteins | PDF | Gel Electrophoresis | Polyacrylamide Gel Electrophoresis [scribd.com]
- 11. Western Blot Analysis of C. elegans Proteins | Springer Nature Experiments [experiments.springernature.com]
- 12. Western Blot Analysis of C. elegans Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. static1.squarespace.com [static1.squarespace.com]
- 14. Protein extraction for Western blotting [bio-protocol.org]
- 15. community.alliancegenome.org [community.alliancegenome.org]
- 16. Protein Extract Preparation and Co-immunoprecipitation from Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 17. hymanlab.org [hymanlab.org]
- 18. Western blot protocol | Abcam [abcam.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Recombinant SJ26 Protein Solubility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the expression and purification of recombinant SJ26 (Glutathione S-transferase from Schistosoma japonicum) fusion proteins.
Frequently Asked Questions (FAQs)
Q1: What is this compound protein and why is it used as a fusion tag?
A1: this compound is the Glutathione S-transferase (GST) from the parasite Schistosoma japonicum. It is a 26 kDa protein widely used as a fusion tag in recombinant protein expression. The GST tag is popular because it often enhances the solubility and expression of the fused protein of interest. Additionally, it provides a convenient handle for affinity purification using glutathione-based resins.[1][2][3]
Q2: My this compound-fusion protein is mostly insoluble. What are the most common causes?
A2: Insolubility of this compound-fusion proteins, leading to the formation of inclusion bodies in E. coli, is a common issue. The primary causes include:
-
High expression rate: Strong promoters and high inducer concentrations can lead to rapid protein synthesis, overwhelming the cellular folding machinery and causing aggregation.[4]
-
Suboptimal growth temperature: Higher temperatures can accelerate protein expression and increase hydrophobic interactions, promoting aggregation.
-
Nature of the target protein: The intrinsic properties of the fused protein of interest, such as hydrophobicity or the presence of complex structural domains, can predispose it to misfolding and insolubility.
-
Incorrect disulfide bond formation: The reducing environment of the E. coli cytoplasm is not conducive to the formation of disulfide bonds, which can be critical for the proper folding of some eukaryotic proteins.
-
Codon usage: Differences in codon usage between the gene of interest and the E. coli host can lead to translational pausing and misfolding.
Q3: What is the expected yield for a soluble this compound-fusion protein?
A3: The yield of soluble GST-fusion proteins can be highly variable, typically ranging from 1 to 10 mg per liter of E. coli culture. However, some have reported yields as high as 50 mg/L under optimized conditions.[5] The final yield depends on numerous factors, including the expression vector, host strain, culture conditions, and the specific properties of the fusion partner.
Troubleshooting Guide
Issue 1: Low or No Expression of the this compound-Fusion Protein
| Possible Cause | Recommended Solution |
| Suboptimal Culture Conditions | Optimize the E. coli strain, media composition, and induction conditions. Each fusion protein may have unique optimal conditions. |
| Insufficiently Sensitive Detection | Use Western blotting with an anti-GST antibody for detection, as it is generally more sensitive than Coomassie-stained SDS-PAGE gels. |
| Plasmid or Transformation Issues | Sequence the plasmid to confirm the integrity of the gene fusion. Select a new, independently transformed colony for expression trials. |
Issue 2: this compound-Fusion Protein is in the Insoluble Fraction (Inclusion Bodies)
| Possible Cause | Recommended Solution |
| Expression Rate is Too High | Lower the IPTG concentration to a range of 0.05-0.2 mM. This slows down the rate of translation, allowing more time for proper folding.[6][7] |
| Growth Temperature is Too High | Reduce the post-induction growth temperature to 16-25°C and express overnight. Lower temperatures slow down cellular processes, which can enhance protein solubility.[6][8][9] |
| Inefficient Cell Lysis | Add lysozyme (B549824) to the lysis buffer and ensure sonication is adequate but not excessive, as overheating can denature the protein. A French press is a gentler alternative to sonication.[9] |
| Suboptimal Lysis Buffer | Add non-ionic detergents like Triton X-100 or additives like glycerol (B35011) to the lysis buffer to help solubilize the protein. |
| Protein Misfolding | Co-express molecular chaperones (e.g., GroEL/GroES) to assist in the proper folding of the fusion protein. |
| Leaky Basal Expression | Add glucose (2%) to the culture medium during the growth phase before induction to repress basal expression from the lac promoter.[8] |
Data Presentation
Table 1: Effect of Temperature on the Solubility of a GST-Luciferase Fusion Protein
This table illustrates the significant impact of post-induction temperature on the solubility of a GST-luciferase fusion protein. A reduction in temperature from 37°C to 28°C resulted in a substantial increase in the proportion of soluble, intact protein.
| Growth Temperature (°C) | IPTG Concentration | Induction Time | Soluble Fraction | Insoluble/Degraded Fraction |
| 37 | 0.1 mM | 2-4 hours | Low (~50% degraded) | High |
| 28 | 0.1 mM | 2-4 hours | High | Low |
Data adapted from a troubleshooting guide for GST fusion protein expression.[8]
Table 2: Comparison of Solubility Enhancing Tags on the Expression of Green Fluorescent Protein (GFP)
This table compares the effectiveness of different fusion tags on the expression and solubility of Green Fluorescent Protein (GFP) in E. coli. While GST does enhance solubility compared to an untagged protein, other tags like SUMO and NusA can be more effective for certain proteins.
| Fusion Tag | Size (kDa) | Total Expression | Soluble Fraction | Insoluble Fraction |
| None (His-tag only) | ~1 | Low | Low | Moderate |
| GST | 26 | High | Moderate | Moderate |
| MBP | 42.5 | High | High | Low |
| SUMO | 12 | High | High | Low |
| NusA | 54.8 | High | High | Low |
Data is representative of findings from comparative studies on fusion tags.[10]
Experimental Protocols
Protocol 1: Small-Scale Expression Trial for Solubility Optimization
This protocol is designed to test the effects of temperature and IPTG concentration on the solubility of your this compound-fusion protein.
-
Inoculation: Inoculate 5 mL of LB medium containing the appropriate antibiotic with a single colony of E. coli BL21(DE3) transformed with your pGEX expression vector. Grow overnight at 37°C with shaking.
-
Sub-culturing: The next day, inoculate 4 flasks, each containing 50 mL of LB with antibiotic, with 0.5 mL of the overnight culture. Grow at 37°C with shaking until the OD600 reaches 0.5-0.7.
-
Induction:
-
Flask 1: Induce with 1 mM IPTG and continue to grow at 37°C for 3-4 hours.
-
Flask 2: Induce with 0.1 mM IPTG and continue to grow at 37°C for 3-4 hours.
-
Flask 3: Shift the culture to 25°C, let it equilibrate for 30 minutes, then induce with 1 mM IPTG and grow overnight (16-18 hours).
-
Flask 4: Shift the culture to 25°C, let it equilibrate for 30 minutes, then induce with 0.1 mM IPTG and grow overnight (16-18 hours).
-
-
Cell Harvest: Harvest 1 mL of culture from each flask before and after induction. Centrifuge at 13,000 x g for 1 minute and discard the supernatant. Store the cell pellets at -20°C.
-
Lysis and Solubility Analysis:
-
Resuspend a pre-induction and a post-induction cell pellet from each condition in 100 µL of lysis buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 1x protease inhibitor cocktail).
-
Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.
-
Sonicate on ice (e.g., 3 cycles of 10 seconds on, 30 seconds off).
-
Take a 20 µL sample of the total cell extract.
-
Centrifuge the remaining lysate at 13,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant (soluble fraction). Resuspend the pellet (insoluble fraction) in an equal volume of lysis buffer.
-
-
SDS-PAGE Analysis: Analyze the total cell extract, soluble fraction, and insoluble fraction from each condition by SDS-PAGE to determine the optimal conditions for soluble expression.
Protocol 2: Purification of Soluble this compound-Fusion Protein
-
Cell Lysis: Resuspend the cell pellet from a large-scale culture (e.g., 1 L) in 20-30 mL of ice-cold PBS containing 1 mM PMSF and 1x protease inhibitor cocktail. Lyse the cells by sonication or using a French press.
-
Clarification: Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C to pellet cell debris and insoluble protein.
-
Binding to Glutathione Resin:
-
Equilibrate a glutathione-agarose column with 10 column volumes of ice-cold PBS.
-
Load the clarified lysate onto the column at a slow flow rate (e.g., 0.5-1 mL/min).
-
-
Washing: Wash the column with 10-20 column volumes of PBS to remove non-specifically bound proteins.
-
Elution: Elute the bound this compound-fusion protein with 5-10 column volumes of elution buffer (50 mM Tris-HCl, pH 8.0, containing 10-20 mM reduced glutathione). Collect fractions and monitor protein elution by measuring the absorbance at 280 nm.
-
Analysis and Storage: Analyze the eluted fractions by SDS-PAGE for purity. Pool the pure fractions and dialyze against a suitable storage buffer. Store the purified protein at -80°C.
Visualizations
Caption: Workflow for optimizing this compound-fusion protein solubility.
Caption: Troubleshooting flowchart for insoluble this compound-fusion protein.
References
- 1. GST-Tagged Protein Purification: Comprehensive Guide & Uses - Creative Proteomics [creative-proteomics.com]
- 2. osti.gov [osti.gov]
- 3. GST-tagged Proteins–Production and Purification | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. Strategic optimization of conditions for the solubilization of GST-tagged amphipathic helix-containing ciliary proteins overexpressed as inclusion bodies in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. home.sandiego.edu [home.sandiego.edu]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of SUMO fusion technology with traditional gene fusion systems: Enhanced expression and solubility with SUMO - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refolding Denatured Recombinant SJ26
Welcome to the technical support center for the refolding of denatured recombinant proteins. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during protein refolding experiments. While tailored to address general issues, the principles and protocols outlined here are directly applicable to the refolding of recombinant SJ26.
Frequently Asked Questions (FAQs)
Q1: My recombinant this compound is expressed as insoluble inclusion bodies. How do I solubilize them?
A1: Inclusion bodies are dense aggregates of misfolded protein.[1][2][3] Solubilization requires the use of strong denaturing agents, also known as chaotropic agents, that disrupt the non-covalent interactions holding the aggregates together.[4][5] The most commonly used chaotropes are urea (B33335) (typically at 6-8 M) and guanidinium (B1211019) chloride (GdmCl) (typically at 6 M).[4][6][7]
-
Recommendation: Start with 8 M urea or 6 M GdmCl in a suitable buffer (e.g., Tris-HCl) at a slightly alkaline pH (8.0-9.0).[8] It is also crucial to include a reducing agent, such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol (BME), to break any incorrect disulfide bonds that may have formed during expression.[1][2]
Q2: What is the best method to remove the denaturant and refold this compound?
A2: There is no single "best" method, as the optimal strategy is protein-dependent.[9] The most common techniques are:
-
Rapid Dilution: This involves diluting the solubilized protein solution 50- to 100-fold into a refolding buffer.[10][11] This method is simple and fast but can sometimes lead to aggregation due to the rapid change in denaturant concentration.[1][11]
-
Dialysis: The denatured protein is placed in a dialysis bag and dialyzed against a large volume of refolding buffer.[2] This allows for a gradual removal of the denaturant, which can be beneficial for some proteins.[2][12] Step-wise dialysis, where the denaturant concentration in the dialysis buffer is gradually decreased, can further improve refolding yields.[13]
-
On-Column Refolding: The solubilized protein is bound to a chromatography resin (e.g., Ni-NTA for His-tagged proteins) and the denaturant is gradually washed away with a gradient of decreasing denaturant concentration.[14][15][16] This method can be very efficient as it minimizes protein-protein interactions that can lead to aggregation.[13][17]
Q3: How can I prevent my this compound protein from aggregating during refolding?
A3: Protein aggregation is a common problem during refolding and is often caused by the exposure of hydrophobic surfaces.[1] Strategies to minimize aggregation include:
-
Low Protein Concentration: Refolding at a low protein concentration (typically 10-50 µg/mL) reduces the likelihood of intermolecular interactions that lead to aggregation.[9][18]
-
Use of Additives: Certain chemical additives can help prevent aggregation by stabilizing the protein or inhibiting aggregate formation.[1][10] Common additives include L-arginine, proline, sugars (e.g., sucrose, sorbitol), and non-detergent sulfobetaines.[10][13][19]
-
Low Temperature: Performing the refolding process at a lower temperature (e.g., 4°C) can slow down the aggregation process.[11]
-
Redox Shuffling System: For proteins containing disulfide bonds, including a redox pair like reduced and oxidized glutathione (B108866) (GSH/GSSG) in the refolding buffer can help facilitate correct disulfide bond formation.[2]
Q4: How do I know if my refolded this compound is correctly folded and active?
A4: Assessing the success of refolding requires a combination of analytical techniques:[10][20]
-
Spectroscopic Methods: Circular Dichroism (CD) spectroscopy can be used to analyze the secondary structure of the protein.[2][20] A change in the CD spectrum from a random coil to a defined alpha-helical or beta-sheet structure indicates folding.[20]
-
Chromatographic Methods: Size-exclusion chromatography (SEC) can separate properly folded monomers from aggregates.[1][10] A single, sharp peak at the expected molecular weight is indicative of a homogenous and correctly folded protein.[10]
-
Functional Assays: The most definitive way to confirm correct folding is to perform a functional assay specific to your protein. If this compound has enzymatic activity or a specific binding partner, measuring this activity is a direct indicator of proper conformation.[1][2]
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Low solubility of inclusion bodies | Insufficient denaturant concentration or ineffective chaotropic agent. | - Increase the concentration of urea (up to 8 M) or GdmCl (up to 6 M).- Try a different chaotropic agent (e.g., switch from urea to GdmCl).[21]- Ensure adequate mixing and incubation time for solubilization. |
| Protein precipitates immediately upon dilution | The rate of denaturant removal is too fast, leading to aggregation. | - Use a slower dilution method (e.g., drop-wise addition of the denatured protein to the refolding buffer).[11]- Try dialysis with a gradual decrease in denaturant concentration.[12][13]- Consider on-column refolding for a more controlled removal of the denaturant.[14][15] |
| High levels of soluble aggregates after refolding | Sub-optimal refolding buffer composition or conditions. | - Optimize the pH and ionic strength of the refolding buffer.[22]- Screen for beneficial additives such as L-arginine (0.4-1 M), proline, or glycerol (B35011) (10-20%).[10][13][19]- Lower the refolding temperature (e.g., to 4°C).[11]- Decrease the protein concentration during refolding.[9][18] |
| Refolded protein is inactive | The protein is misfolded, or essential cofactors are missing. | - If this compound has disulfide bonds, ensure a proper redox shuffling system (e.g., GSH/GSSG) is present in the refolding buffer.[2]- Verify that all necessary cofactors or metal ions are included in the refolding buffer.- Screen a wider range of refolding conditions (pH, additives) as the current conditions may favor a misfolded state. |
| Low final yield of refolded protein | Protein loss at various stages of the process. | - Optimize each step of the process, from inclusion body washing to the final purification of the refolded protein.- Consider using a different refolding method that may be more suitable for this compound.- If using on-column refolding, ensure efficient binding and elution of the protein. |
Quantitative Data Summary
The following tables provide a summary of typical concentrations and conditions used in protein refolding experiments. These should be considered as starting points for optimization.
Table 1: Common Chaotropic Agents for Solubilization
| Chaotropic Agent | Typical Concentration | Notes |
| Urea | 6 - 8 M | Can cause carbamylation of proteins at high temperatures; prepare fresh.[6][7] |
| Guanidinium Chloride (GdmCl) | 6 M | A stronger denaturant than urea.[4] |
Table 2: Common Additives for Refolding Buffers
| Additive | Typical Concentration | Purpose |
| L-Arginine | 0.4 - 1 M | Suppresses aggregation.[13] |
| Proline | 0.5 - 1 M | Stabilizes protein structure and prevents aggregation.[19] |
| Sugars (Sucrose, Sorbitol) | 0.25 - 1 M | Act as protein stabilizers. |
| Glycerol | 10 - 20% (v/v) | Increases solvent viscosity and stabilizes proteins. |
| Polyethylene Glycol (PEG) | 1 - 5% (w/v) | Excluded co-solute that can promote proper folding. |
| Non-detergent Sulfobetaines (NDSBs) | 0.5 - 1 M | Can help solubilize folding intermediates. |
| Reduced/Oxidized Glutathione (GSH/GSSG) | 1-5 mM / 0.1-0.5 mM | Facilitates correct disulfide bond formation.[2] |
Experimental Protocols
Protocol 1: Refolding by Rapid Dilution
-
Solubilization: Resuspend the washed inclusion bodies in a solubilization buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 8 M urea, 10 mM DTT). Incubate with stirring for 1-2 hours at room temperature.
-
Clarification: Centrifuge the solubilized protein solution at high speed (e.g., >15,000 x g) for 30 minutes to remove any remaining insoluble material.
-
Dilution: Rapidly dilute the clarified supernatant 50- to 100-fold into a pre-chilled refolding buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 0.5 M L-arginine, 1 mM GSH, 0.1 mM GSSG).
-
Incubation: Gently stir the refolding mixture at 4°C for 12-48 hours.
-
Concentration and Purification: Concentrate the refolded protein using an appropriate method (e.g., ultrafiltration) and purify it using chromatography techniques such as size-exclusion chromatography (SEC) to separate the correctly folded monomer from aggregates.
Protocol 2: On-Column Refolding (for His-tagged this compound)
-
Solubilization: Solubilize the inclusion bodies as described in Protocol 1.
-
Binding: Load the clarified, denatured protein onto a Ni-NTA column pre-equilibrated with the solubilization buffer.
-
Wash 1 (Denaturing): Wash the column with several column volumes of the solubilization buffer to remove unbound proteins.
-
Refolding Gradient: Apply a linear gradient of decreasing urea concentration, from the solubilization buffer (8 M urea) to a refolding buffer (no urea) over 10-20 column volumes. The refolding buffer should contain any necessary additives (e.g., L-arginine, GSH/GSSG).
-
Wash 2 (Native): Wash the column with several column volumes of the refolding buffer to remove any residual denaturant.
-
Elution: Elute the refolded protein using the refolding buffer supplemented with a high concentration of imidazole (B134444) (e.g., 250-500 mM).
-
Further Purification: Further purify the eluted protein by SEC to remove any aggregates and imidazole.
Visualizations
Caption: General workflow for refolding recombinant this compound from inclusion bodies.
Caption: A decision-making diagram for troubleshooting protein refolding issues.
References
- 1. Refolding Techniques for Recovering Biologically Active Recombinant Proteins from Inclusion Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 4. thomassci.com [thomassci.com]
- 5. Chaotropic agent - Wikipedia [en.wikipedia.org]
- 6. bio-rad.com [bio-rad.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. tandfonline.com [tandfonline.com]
- 9. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 10. jabonline.in [jabonline.in]
- 11. researchgate.net [researchgate.net]
- 12. Dialysis strategies for protein refolding: preparative streptavidin production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. bio-rad.com [bio-rad.com]
- 16. researchgate.net [researchgate.net]
- 17. On-column protein refolding for crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pnas.org [pnas.org]
- 19. Proline inhibits aggregation during protein refolding - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Advances in monitoring and control of refolding kinetics combining PAT and modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. biozentrum.unibas.ch [biozentrum.unibas.ch]
Technical Support Center: Troubleshooting Cross-Reactivity with Anti-Sj26 (GST) Antibodies
Welcome to the technical support center for researchers working with antibodies against Sj26. The this compound protein is a 26 kDa glutathione (B108866) S-transferase (GST) from the parasite Schistosoma japonicum. Due to its widespread use as a fusion tag for recombinant proteins, antibodies raised against this compound (often referred to as anti-GST antibodies) are a common tool in laboratories. However, cross-reactivity can be a significant issue, leading to non-specific signals and inaccurate results. This guide provides troubleshooting protocols and frequently asked questions to help you resolve these challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of cross-reactivity with anti-Sj26 (GST) antibodies?
Antibodies developed against the S. japonicum GST (this compound) can cross-react with endogenous GSTs present in the experimental samples (e.g., from mammalian, yeast, or bacterial cells).[1][2] This is because GSTs are a large family of enzymes with conserved structural domains across different species. The degree of cross-reactivity often depends on the sequence homology between this compound and the endogenous GSTs.[1][3]
Q2: My negative control (untransfected/uninduced cell lysate) shows a band at the same molecular weight as my GST-tagged protein in a Western blot. What should I do?
This strongly suggests cross-reactivity with an endogenous protein. First, confirm that your secondary antibody is not the source of non-specific binding by running a control lane with only the secondary antibody.[4][5] If the non-specific band persists, you will need to optimize your Western blot protocol to increase specificity. This can involve titrating your primary antibody to use the lowest effective concentration, increasing the number and duration of wash steps, and optimizing your blocking buffer.[4][6]
Q3: Can the choice of blocking buffer affect the cross-reactivity of my anti-Sj26 (GST) antibody?
Absolutely. The ideal blocking buffer should reduce background noise without interfering with the specific antibody-antigen interaction.[7][8] While non-fat dry milk is a common and inexpensive blocking agent, it contains phosphoproteins and endogenous biotin, which can interfere with certain detection systems, particularly when working with phosphorylated targets or avidin-biotin-based detection.[8][9] In cases of high cross-reactivity, consider switching to other blocking agents like Bovine Serum Albumin (BSA), fish gelatin, or commercially available protein-free blocking buffers.[8][9][10] Each antibody-antigen pair can behave differently, so empirical testing of several blocking agents is often necessary.[8]
Q4: How can I validate the specificity of my anti-Sj26 (GST) antibody?
Specificity can be assessed through several methods. A straightforward approach is to perform a Western blot using lysates from cells known to express different GST isoforms but not your specific GST-tagged protein of interest. Additionally, you can perform a peptide competition assay by pre-incubating the antibody with the purified this compound (GST) protein before probing the membrane. A specific antibody will show a significantly reduced signal after pre-incubation.
Troubleshooting Guides
Issue 1: High Background in Immunohistochemistry (IHC)
High background staining in IHC can obscure the specific signal and lead to misinterpretation of protein localization.
Potential Causes & Solutions
| Cause | Solution |
| Non-specific binding of primary antibody | Decrease the concentration of the primary anti-Sj26 antibody. Increase the blocking time and/or use a different blocking agent (e.g., normal serum from the same species as the secondary antibody).[5][11][12] |
| Cross-reactivity with endogenous GSTs | Use a cross-adsorbed secondary antibody to minimize off-target binding.[11] Perform antigen retrieval, as this can sometimes improve the exposure of the specific epitope. |
| Endogenous enzyme activity (for HRP/AP detection) | If using an enzyme-based detection system, quench endogenous peroxidase activity with a 3% H₂O₂ solution or endogenous alkaline phosphatase activity with levamisole.[13] |
| Secondary antibody non-specific binding | Run a control slide incubated only with the secondary antibody. If staining is observed, the secondary antibody may be binding non-specifically.[5] Consider using a different secondary antibody or a more stringent blocking protocol. |
Issue 2: Multiple Bands in Western Blotting
The appearance of unexpected bands can be due to protein degradation, post-translational modifications, or antibody cross-reactivity.
Potential Causes & Solutions
| Cause | Solution |
| Protein degradation | Add protease inhibitors to your lysis buffer and keep samples on ice or at 4°C throughout the preparation. |
| Antibody concentration too high | Titrate the primary antibody to determine the optimal concentration that gives a strong specific signal with minimal background and non-specific bands.[4][11] |
| Cross-reactivity with other proteins | Increase the stringency of your wash buffer (e.g., by increasing the concentration of Tween-20).[4] Test different blocking buffers (e.g., 5% BSA, fish gelatin, or commercial protein-free blockers).[9][10] |
| Secondary antibody issues | Ensure the secondary antibody is specific for the primary antibody's host species and isotype. Use a pre-adsorbed secondary antibody to reduce cross-reactivity.[14] |
Experimental Protocols
Protocol 1: Optimizing Blocking Buffers for Western Blotting
This protocol is designed to empirically determine the best blocking agent to improve the signal-to-noise ratio and reduce cross-reactivity.
Materials:
-
PVDF or nitrocellulose membrane with transferred proteins
-
Tris-Buffered Saline with Tween-20 (TBST)
-
Phosphate-Buffered Saline with Tween-20 (PBST)
-
Non-fat dry milk
-
Bovine Serum Albumin (BSA), IHC-grade
-
Fish gelatin
-
Commercial protein-free blocking buffer
-
Primary anti-Sj26 (GST) antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Methodology:
-
After transferring your protein samples, cut the membrane into several strips, ensuring each strip contains a positive control (purified GST-tagged protein) and a negative control (lysate from host cells).
-
Prepare a fresh 5% solution of each blocking agent in TBST (e.g., 5% non-fat milk, 5% BSA, etc.).
-
Place each membrane strip in a separate container and incubate with a different blocking buffer for 1 hour at room temperature with gentle agitation.
-
Wash each strip 3x for 5 minutes with TBST.
-
Incubate all strips with the same dilution of the primary anti-Sj26 (GST) antibody (diluted in the corresponding blocking buffer) for 1 hour at room temperature.
-
Wash each strip 3x for 10 minutes with TBST.
-
Incubate all strips with the same dilution of the HRP-conjugated secondary antibody (diluted in the corresponding blocking buffer) for 1 hour at room temperature.
-
Wash each strip 3x for 10 minutes with TBST.
-
Incubate with chemiluminescent substrate according to the manufacturer's instructions and image the blots.
-
Compare the signal intensity of the target band and the intensity of any non-specific bands across the different blocking conditions to determine the optimal blocking buffer.
Protocol 2: Peptide Competition Assay for Specificity Validation
This assay confirms that the primary antibody is binding specifically to the intended target.
Materials:
-
Purified this compound (GST) protein
-
Primary anti-Sj26 (GST) antibody
-
Cell lysates for Western blotting
-
Blocking buffer
Methodology:
-
Prepare two tubes with the primary antibody at its optimal working dilution in blocking buffer.
-
In one tube (the "blocked" sample), add a 10-100 fold molar excess of the purified this compound (GST) protein.
-
In the second tube (the "unblocked" sample), add an equivalent volume of buffer.
-
Incubate both tubes for 1-2 hours at room temperature with gentle rotation to allow the antibody to bind to the free GST protein.
-
Run two identical Western blots with your positive and negative control samples.
-
Incubate one blot with the "blocked" antibody solution and the other with the "unblocked" antibody solution overnight at 4°C.
-
Proceed with the standard washing and secondary antibody incubation steps for both blots.
-
A significant reduction or complete disappearance of the target band on the blot incubated with the "blocked" antibody solution confirms the specificity of the antibody.
Visual Guides
Caption: Potential sources of specific and non-specific signals in immunoassays using anti-GST antibodies.
Caption: A logical workflow for troubleshooting cross-reactivity issues with primary antibodies.
References
- 1. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 2. How do I know if the antibody will cross-react? | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 3. bosterbio.com [bosterbio.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. bosterbio.com [bosterbio.com]
- 6. genscript.com [genscript.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. youtube.com [youtube.com]
- 9. azurebiosystems.com [azurebiosystems.com]
- 10. Blocking Buffer Selection Guide | Rockland [rockland.com]
- 11. IHC Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Immunohistochemistry Troubleshooting - IHC WORLD [ihcworld.com]
- 14. bio-rad.com [bio-rad.com]
Technical Support Center: Optimizing SJ26 Expression in Yeast
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers expressing the heterologous gene SJ26 in yeast (Saccharomyces cerevisiae). The principles and protocols outlined here are broadly applicable to recombinant protein expression in yeast systems.
Part 1: FAQs - Fundamentals of Codon Optimization
Q1: What is codon optimization and why is it necessary for expressing this compound in yeast?
A1: Codon optimization is the process of altering the codons in a gene sequence to match the preferred codons of a host organism, without changing the amino acid sequence of the encoded protein. This is crucial because different organisms exhibit "codon usage bias," meaning they use certain codons more frequently than others for the same amino acid.[1] If the this compound gene, originating from another organism, contains codons that are rare in yeast, it can lead to translational inefficiencies such as slow protein synthesis, premature termination, or protein misfolding, ultimately resulting in low or no protein yield.[2] By replacing these rare codons with those favored by yeast, the translation efficiency and overall expression level of the this compound protein can be significantly improved.[1]
Q2: How do I determine the optimal codon sequence for this compound?
A2: To optimize this compound, you must first obtain the codon usage table for Saccharomyces cerevisiae.[3] This table shows the frequency of each of the 64 codons in the yeast genome.[4][5][6] The goal is to replace codons in the this compound sequence that are rare in yeast with synonymous codons that are frequently used. For example, if the original gene uses the Arginine codon CGG (used at a frequency of only 1.7 per thousand in yeast), it should be replaced with AGA (21.3 per thousand) or AAG (30.8 per thousand for Lysine, often compared for high-expression contexts).[5][6] Numerous online tools and software are available that can automate this process by inputting the this compound amino acid sequence and selecting S. cerevisiae as the target host.[7]
Q3: Is maximizing the Codon Adaptation Index (CAI) always the best strategy?
A3: Not necessarily. The Codon Adaptation Index (CAI) measures how well the codons in a gene match the preferred codons of a reference set of highly expressed genes.[7] While a high CAI (approaching 1.0) is often the goal for maximizing protein expression, it can sometimes lead to problems.[7] Extremely rapid translation can overwhelm the cell's machinery for protein folding, leading to the formation of insoluble aggregates or inclusion bodies.[8] For some proteins, especially those that are complex or toxic to the host, a more balanced approach that mimics the codon usage of moderately or even lowly expressed native yeast genes might be preferable to ensure proper folding and activity.[7]
Part 2: Troubleshooting Low or No this compound Expression
This section addresses common problems encountered after transforming yeast with a codon-optimized this compound construct.
Q4: I've codon-optimized my this compound gene, but I'm still seeing very low or no protein expression. What should I check first?
A4: Low or no expression is a common issue that requires systematic troubleshooting.[9][10] The first step is to determine if the problem lies with transcription (generating mRNA from the DNA) or translation (synthesizing protein from the mRNA).
-
Verify mRNA Expression: Use a technique like quantitative Reverse Transcription PCR (qRT-PCR) to measure the levels of this compound mRNA in your yeast cells.[11]
-
Verify Protein Presence: Use a sensitive detection method like a Western blot with an antibody specific to your this compound protein (or a fusion tag) to see if any protein is being produced, even at low levels.[8][11]
The results will guide your next steps, as illustrated in the troubleshooting workflow below.
Q5: My qRT-PCR shows low this compound mRNA. What could be wrong with transcription?
A5: Low mRNA levels point to issues with the expression vector or the transcription process itself.[9] Consider the following:
-
Promoter Choice: The promoter driving your gene is critical. For high-level expression, a strong, inducible promoter like GAL1 is often used, which requires galactose for activation and is repressed by glucose.[12] A constitutive promoter like ADH1 or TDH3 will drive expression continuously. Ensure you are using the correct growth media and induction conditions for your chosen promoter.[12][13]
-
Vector Integrity: Sequence your plasmid to confirm the this compound gene is correctly inserted downstream of the promoter and that the promoter and terminator sequences are intact.
-
Plasmid Copy Number: Yeast expression vectors can be high-copy (YEp, ~10-40 copies/cell) or low-copy (YCp, ~1-2 copies/cell).[14] If expression is too low, consider switching from a low-copy to a high-copy vector.
Q6: I have high mRNA levels but no detectable this compound protein. What are the likely causes?
A6: This scenario strongly suggests a problem with translation or protein stability.[15][16]
-
Protein Degradation: The this compound protein may be rapidly degraded by host cell proteases.[17] Try using a protease-deficient yeast strain or adding protease inhibitors during cell lysis.
-
Protein Aggregation/Insolubility: The protein might be forming insoluble inclusion bodies.[2] This can happen if expression is too strong or too fast.[8] To mitigate this, you can try lowering the expression temperature (e.g., from 30°C to 20°C) or using a weaker or more tightly regulated promoter.[2][8]
-
Toxicity: High levels of the this compound protein may be toxic to the yeast cells, leading to growth arrest and cell death. Monitor cell growth (OD600) after induction. If you see a sharp decline, toxicity is likely. Using a tightly controlled inducible promoter is essential in this case.
Part 3: Data & Protocols
Quantitative Data Tables
Table 1: Comparison of Codon Usage for Selected Amino Acids This table illustrates the difference in codon preference between a hypothetical original organism (e.g., E. coli) and the expression host, S. cerevisiae. Frequencies are shown per thousand codons.
| Amino Acid | Codon | E. coli Freq. (/1000) | S. cerevisiae Freq. (/1000)[4] | Optimization Strategy |
| Arginine | AGA | 2.2 | 21.3 | Keep/Increase |
| AGG | 1.2 | 9.2 | Increase | |
| CGA | 3.5 | 3.0 | Avoid | |
| CGC | 10.4 | 2.6 | Avoid | |
| CGG | 5.1 | 1.7 | Avoid | |
| CGU | 17.5 | 6.4 | Avoid | |
| Leucine | UUA | 13.2 | 26.2 | Increase |
| UUG | 12.9 | 27.2 | Increase | |
| CUA | 3.9 | 13.4 | Increase | |
| CUC | 10.0 | 5.4 | Avoid | |
| CUG | 49.7 | 10.5 | Avoid | |
| CUU | 11.6 | 12.3 | Neutral | |
| Proline | CCA | 7.9 | 18.3 | Increase |
| CCG | 25.1 | 5.3 | Avoid | |
| CCC | 5.3 | 6.8 | Neutral | |
| CCU | 7.1 | 13.5 | Increase |
Table 2: Common Yeast Promoters for Heterologous Expression
| Promoter | Type | Strength | Regulation |
| GAL1 | Inducible | Very Strong | Activated by galactose, repressed by glucose.[12] |
| ADH1 | Constitutive | Strong | High-level expression during glucose fermentation. |
| TDH3 (GPD) | Constitutive | Very Strong | Consistently high expression on glucose.[18] |
| CUP1 | Inducible | Adjustable | Induced by copper ions; allows for tunable expression. |
Key Experimental Protocols
Protocol 1: High-Efficiency Yeast Transformation (LiAc/SS-DNA/PEG Method)
This protocol is a standard method for introducing your this compound expression plasmid into S. cerevisiae.
-
Inoculate: Start a 5 mL overnight culture of your desired yeast strain in YPD medium and grow at 30°C.
-
Main Culture: The next morning, dilute the overnight culture into 50 mL of fresh YPD to an OD600 of ~0.2. Grow at 30°C with shaking until the OD600 reaches 0.8-1.0 (log-phase growth).[19]
-
Harvest Cells: Centrifuge the cells at 3,000 x g for 5 minutes. Discard the supernatant.
-
Wash: Resuspend the cell pellet in 25 mL of sterile water and centrifuge again. Discard the supernatant.
-
Prepare Competent Cells: Resuspend the pellet in 1 mL of 100 mM Lithium Acetate (LiAc). Transfer to a microfuge tube. Centrifuge for 30 seconds and remove the supernatant.
-
Transformation Mix: To the cell pellet, add the following in order:
-
240 µL of 50% (w/v) PEG 3350
-
36 µL of 1.0 M LiAc
-
50 µL of single-stranded carrier DNA (ss-DNA), boiled and chilled.
-
1-5 µg of your this compound plasmid DNA mixed with 34 µL of sterile water.
-
-
Incubate: Vortex vigorously for 1 minute. Incubate at 42°C for 40-60 minutes.
-
Plate: Centrifuge for 30 seconds, remove the supernatant, and resuspend the pellet in 1 mL of sterile water. Plate 100-200 µL onto selective agar (B569324) plates (e.g., synthetic complete medium lacking the appropriate nutrient to select for your plasmid's marker).
-
Grow: Incubate plates at 30°C for 2-4 days until colonies appear.
Protocol 2: Verifying this compound Protein Expression via Western Blot
This protocol allows you to detect the presence and estimate the size of your expressed protein.
-
Protein Extraction:
-
Grow a 10 mL culture of your transformed yeast under inducing conditions.
-
Harvest cells by centrifugation.
-
Resuspend the pellet in 200 µL of lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, plus protease inhibitors).
-
Add an equal volume of acid-washed glass beads. Vortex vigorously for 5-10 cycles of 1 minute on, 1 minute on ice.
-
Clarify the lysate by centrifuging at 14,000 x g for 10 minutes at 4°C. Collect the supernatant.
-
-
Quantify Protein: Determine the total protein concentration of your lysate using a Bradford or BCA assay.
-
SDS-PAGE:
-
Mix 20-40 µg of total protein with SDS-PAGE loading buffer.
-
Boil the samples for 5 minutes.
-
Load the samples onto a polyacrylamide gel and run electrophoresis to separate proteins by size.
-
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody: Incubate the membrane with a primary antibody specific to the this compound protein or its fusion tag (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (that recognizes the primary antibody) for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 7. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
Part 4: Visualization of Key Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 3. Codon Usage Table - BiologicsCorp [biologicscorp.com]
- 4. Codon usage table [kazusa.or.jp]
- 5. Codon usage table [kazusa.or.jp]
- 6. Codon usage table [kazusa.or.jp]
- 7. Design of typical genes for heterologous gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. S. cerevisiae Yeast Gene Expression Vector | VectorBuilder [en.vectorbuilder.com]
- 13. Yeast Expression Support—Getting Started | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. blog.addgene.org [blog.addgene.org]
- 15. Correlation between Protein and mRNA Abundance in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Pichia pastoris: benefits and challenges for protein production [eurogentec.com]
- 18. Frontiers | Current advances of Pichia pastoris as cell factories for production of recombinant proteins [frontiersin.org]
- 19. Yeast Expression Support—Troubleshooting | Thermo Fisher Scientific - FR [thermofisher.com]
Technical Support Center: Troubleshooting SJ26 Functional Assays
Welcome to the technical support center for SJ26 functional assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues encountered during the experimental workflow. The following guides and frequently asked questions (FAQs) provide detailed insights into potential problems and their solutions, ensuring more consistent and reliable results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during this compound functional assays, presented in a question-and-answer format.
Issue 1: No or Weak Signal in Proliferation Assay
Q: I am not observing any significant increase in cell proliferation after treating my cells with the this compound agonist. What could be the potential causes?
A: A lack of signal in a proliferation assay can stem from several factors, ranging from reagent handling to cellular response. Here are some common causes and their solutions:
-
Inactive this compound Agonist: The agonist may have degraded due to improper storage or handling. Ensure that it is stored at the recommended temperature and minimize freeze-thaw cycles. It is advisable to aliquot the stock solution upon first use.
-
Incorrect Agonist Concentration: The concentration of the agonist may be too low to elicit a response. Perform a dose-response experiment to determine the optimal concentration for your specific cell line.
-
Cell Health and Passage Number: Cells that are unhealthy or have a high passage number may become unresponsive. Always use cells that are in the logarithmic growth phase and have a low passage number.
-
Assay Protocol Errors:
-
Omission of a key reagent: Double-check that all reagents were added in the correct order as per the protocol.[1]
-
Incorrect incubation times: Ensure that incubation times are appropriate for the assay system.[1]
-
Assay buffer temperature: The assay buffer should be at the recommended temperature (often room temperature) for optimal enzyme activity.[2][3]
-
-
Plate Reader Settings: Verify that the correct wavelength and filter settings are being used on the plate reader for your specific assay (e.g., absorbance, fluorescence).[2][3]
Issue 2: High Background Signal in Control Wells
Q: My untreated control wells are showing a high proliferation signal, making it difficult to assess the effect of the this compound agonist. What could be causing this?
A: High background signal can obscure the true effect of your experimental treatment. Consider the following potential causes:
-
Contamination: Bacterial or yeast contamination can lead to increased metabolic activity and a false-positive signal. Visually inspect your cell cultures for any signs of contamination and consider performing a sterility test.
-
Serum Components: If you are using serum in your cell culture media, it may contain growth factors that are stimulating cell proliferation. Consider reducing the serum concentration or using a serum-free medium during the assay.
-
Non-specific Binding of Reagents: In assays like ELISA, non-specific binding of antibodies can lead to high background. Ensure that appropriate blocking buffers are used.[1]
-
Incorrect Washing Steps: Inadequate washing between steps can leave behind residual reagents that contribute to the background signal. Ensure that all wells are filled and aspirated completely during washes.[1]
Issue 3: Inconsistent Results Between Replicate Wells
Q: I am observing significant variability between my replicate wells for the same experimental condition. What could be the reason for this inconsistency?
A: Poor reproducibility between replicates can compromise the validity of your results. The following factors are common culprits:
-
Pipetting Errors: Inaccurate or inconsistent pipetting can lead to variations in the number of cells seeded or the amount of reagent added to each well.[2] Calibrate your pipettes regularly and use proper pipetting techniques.
-
Uneven Cell Seeding: If cells are not evenly distributed in the microplate wells, it will result in variability. Ensure that your cell suspension is homogenous before and during seeding.
-
Edge Effects: Wells on the outer edges of a microplate are more prone to evaporation, which can affect cell growth and assay performance. To mitigate this, avoid using the outermost wells or fill them with sterile PBS to maintain humidity.
-
Incomplete Mixing of Reagents: Ensure that all reagents are thoroughly mixed before being added to the wells.[2]
Data Presentation
To facilitate the analysis of your experimental data, we recommend organizing your results in a structured table. This allows for a clear comparison between different experimental conditions.
Table 1: Example of a Dose-Response Experiment for this compound Agonist
| Agonist Concentration (nM) | Mean Proliferation Signal (Absorbance at 450 nm) | Standard Deviation |
| 0 (Control) | 0.15 | 0.02 |
| 1 | 0.25 | 0.03 |
| 10 | 0.58 | 0.05 |
| 100 | 1.20 | 0.11 |
| 1000 | 1.25 | 0.13 |
Experimental Protocols
A detailed and standardized protocol is crucial for obtaining reproducible results. Below is a general methodology for a cell proliferation assay to assess this compound function.
Protocol: this compound-Mediated Cell Proliferation Assay (MTT Assay)
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Resuspend cells in complete growth medium to a final concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Treatment:
-
Prepare serial dilutions of the this compound agonist in serum-free medium.
-
Remove the growth medium from the wells and replace it with 100 µL of the diluted agonist or control medium.
-
Incubate for 48 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C in a 5% CO2 incubator.
-
Add 100 µL of solubilization buffer to each well.
-
Incubate for 2-4 hours at 37°C in a 5% CO2 incubator, protected from light.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Visualizations
Diagrams can be powerful tools for understanding complex biological processes and experimental workflows.
References
Validation & Comparative
A Comparative Guide to Schistosoma Glutathione S-Transferases: Focus on Sj26GST
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the 26 kDa Glutathione (B108866) S-Transferase from Schistosoma japonicum (Sj26GST), a key detoxification enzyme, with other notable Glutathione S-Transferases (GSTs) from medically important Schistosoma species. This objective analysis, supported by experimental data, aims to facilitate research and development of novel anti-schistosomal therapeutics.
Introduction to Schistosome GSTs
Glutathione S-Transferases (GSTs) are a superfamily of multifunctional enzymes crucial for the survival of parasitic helminths like Schistosoma. These parasites lack a conventional phase I detoxification system and therefore heavily rely on GSTs to neutralize a wide array of toxic compounds, including host-generated reactive oxygen species and xenobiotics[1]. In Schistosoma species, two major GST isoenzymes have been characterized: a 26 kDa (or 28 kDa in some species) cytosolic protein and another isoform. Sj26GST, a mu-class GST from S. japonicum, plays a central role in the parasite's defense mechanisms and is a validated target for both vaccine and drug development[2][3]. This guide focuses on comparing the biochemical and kinetic properties of Sj26GST with its orthologs in S. mansoni (SmGST) and S. haematobium (ShGST), providing a basis for understanding their functional similarities and differences.
Biochemical and Kinetic Properties
The enzymatic activity of GSTs is fundamental to their detoxification function. The following tables summarize key biochemical and kinetic parameters of Sj26GST and other relevant schistosome GSTs, primarily focusing on their activity with the model substrate 1-chloro-2,4-dinitrobenzene (B32670) (CDNB).
Table 1: Biochemical Properties of Schistosome GSTs
| Property | Sj26GST (S. japonicum) | Sm28GST (S. mansoni) | Sbh26GST (pseudo, S. bovis/haematobium) |
| Molecular Weight (kDa) | 26 | 28 | ~26 |
| Subunit Composition | Homodimer | Homodimer | Homodimer |
| GST Class | Mu | Mu | Mu |
| Specific Activity (μmol/min/mg) | 13.14 (with CDNB)[4] | Not explicitly stated | 13 (with CDNB)[1] |
Table 2: Kinetic Parameters of Schistosome GSTs with CDNB and Glutathione (GSH)
| Enzyme | Km (GSH) (µM) | Km (CDNB) (µM) | Vmax (µmol/min/mg) | kcat (s-1) |
| Sbh26GST (pseudo) | 120 ± 0.03 | ~100[5] | 0.19 ± 0.02 | 9.80 ± 0.056 |
Table 3: Inhibition of Schistosome GSTs
| Inhibitor | Enzyme | IC50 (µM) | Inhibition Type |
| Bromosulfophthalein (BSP) | Sj26GST | 2.83[4] | Non-competitive (with GSH) |
| Bromosulfophthalein (BSP) | Sj28GST | 0.74[4] | Not specified |
| Bromosulfophthalein (BSP) | Sbh26GST (pseudo) | 27[1] | Non-competitive (with GSH) |
| Indanyloxyacetic acid-94 (IAA-94) | Sj26GST | 61.95[4] | Not specified |
Experimental Protocols
Recombinant GST Purification
A common method for obtaining purified Schistosoma GSTs for in vitro studies involves the expression of recombinant proteins in Escherichia coli.
Workflow for Recombinant Schistosome GST Purification
Protocol:
-
Gene Cloning and Expression: The gene encoding the target Schistosoma GST is cloned into a suitable bacterial expression vector, often containing a fusion tag (e.g., His-tag or MBP-tag) to facilitate purification. The vector is then transformed into a suitable E. coli strain. Protein expression is induced, for example, by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Cell Lysis and Clarification: Bacterial cells are harvested and lysed using methods such as sonication or high-pressure homogenization in a suitable buffer. The cell lysate is then centrifuged to pellet cellular debris, and the supernatant containing the soluble recombinant GST is collected.
-
Affinity Chromatography: The clarified lysate is loaded onto a glutathione-agarose affinity column. The GST fusion protein binds to the immobilized glutathione.
-
Washing and Elution: The column is washed with buffer to remove unbound proteins. The purified GST is then eluted from the column using a buffer containing an excess of reduced glutathione.
-
Dialysis and Storage: The eluted protein is dialyzed against a storage buffer to remove excess glutathione and stored at -80°C.
GST Enzyme Activity Assay (using CDNB)
The most common method to determine GST activity is a spectrophotometric assay using 1-chloro-2,4-dinitrobenzene (CDNB) as a substrate.
Protocol:
-
Reaction Mixture Preparation: A reaction mixture is prepared in a suitable buffer (e.g., 100 mM potassium phosphate, pH 6.5) containing final concentrations of 1 mM reduced glutathione (GSH) and 1 mM CDNB.
-
Enzyme Addition: The reaction is initiated by adding a known amount of purified GST enzyme to the reaction mixture.
-
Spectrophotometric Measurement: The rate of formation of the S-(2,4-dinitrophenyl)glutathione conjugate is monitored by measuring the increase in absorbance at 340 nm over time using a spectrophotometer.
-
Calculation of Activity: The enzyme activity is calculated using the molar extinction coefficient of the product (9.6 mM-1 cm-1). One unit of GST activity is typically defined as the amount of enzyme that catalyzes the conjugation of 1 µmol of CDNB with GSH per minute under the specified conditions.
GST Inhibition Assay
To screen for and characterize inhibitors of Schistosoma GSTs, the standard activity assay is modified.
Protocol:
-
Pre-incubation: The purified GST enzyme is pre-incubated with various concentrations of the potential inhibitor for a defined period at a specific temperature.
-
Initiation of Reaction: The enzymatic reaction is initiated by adding the substrates (GSH and CDNB).
-
Activity Measurement: The residual GST activity is measured as described in the GST enzyme activity assay.
-
IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is determined by plotting the percentage of inhibition against the inhibitor concentration.
Role in Schistosome Biology and Signaling
Schistosome GSTs are not only crucial for detoxification but are also implicated in other vital physiological processes.
Detoxification Pathway
The primary role of GSTs is to catalyze the conjugation of glutathione to a wide range of endogenous and exogenous electrophilic compounds, rendering them more water-soluble and facilitating their excretion. This is a critical defense mechanism against oxidative stress and toxic compounds encountered by the parasite within its host.
Immunomodulation
Recent studies suggest that schistosome GSTs, particularly the 28 kDa isoform, can modulate the host's immune response. Immunization with recombinant P28GST has been shown to induce a Th2-type immune response, which can ameliorate inflammatory conditions. This suggests a role for these enzymes in host-parasite interactions beyond simple detoxification.
Other Functions
In vitro studies have shown that Sj26GST can interact with neurotransmitter transporters in the presence of certain metal ions, suggesting potential, yet uncharacterized, regulatory roles[6].
Conclusion
Sj26GST and its orthologs in other Schistosoma species are critical enzymes for parasite survival, making them attractive targets for anthelmintic drug discovery. This guide highlights the current understanding of their biochemical and kinetic properties. However, a notable gap in the literature is the lack of comprehensive, comparative kinetic data for these enzymes with a range of substrates and inhibitors under standardized conditions. Further research in this area is essential to elucidate the specific roles of each GST isoform and to facilitate the rational design of selective inhibitors. The immunomodulatory properties of schistosome GSTs also present a promising avenue for the development of novel anti-inflammatory therapies.
References
- 1. Engineering a Pseudo-26-kDa Schistosoma Glutathione Transferase from bovis/haematobium for Structure, Kinetics, and Ligandin Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. Crystal structures of a schistosomal drug and vaccine target: glutathione S-transferase from Schistosoma japonica and its complex with the leading antischistosomal drug praziquantel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Electrochemical evaluation of glutathione S-transferase kinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Manganese- and zinc-coordinated interaction of Schistosoma japonicum glutathione S-transferase with neurotransmitter transporters GlyT1 and GAT3 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of SJ26 as a Diagnostic Marker for Schistosomiasis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SJ26, a glutathione (B108866) S-transferase of 26 kDa from Schistosoma japonicum, as a diagnostic marker for schistosomiasis against other established diagnostic methods. The content is tailored for researchers, scientists, and professionals involved in drug development, offering objective performance data, detailed experimental protocols, and visual workflows to aid in the evaluation and application of these diagnostic tools.
Performance Comparison of Diagnostic Markers
The diagnostic landscape of schistosomiasis is diverse, with methods ranging from traditional parasitological techniques to modern molecular and immunological assays. This compound and its orthologs in other Schistosoma species have emerged as promising protein-based markers. The following tables summarize the quantitative performance of this compound-related antigens and other key diagnostic methods.
Table 1: Performance of this compound and its Orthologs in Diagnosing Schistosomiasis
| Diagnostic Marker | Schistosoma Species | Method | Sensitivity | Specificity | Reference(s) |
| rSj26GST-Sj32 Fusion Protein | S. japonicum (chronic) | ELISA | 95.00% | 97.67% | [1] |
| rthis compound-Sj32 Fusion Protein | S. japonicum (acute) | ELISA | 90.00% | 97.67% | |
| PSPA-26 (26 kDa protein) | S. haematobium | Sandwich ELISA | 85% (human), 80% (hamster) | 95% (human), 91.1% (hamster) | [2] |
| reSjc26GST | S. japonicum (in water buffaloes) | ELISA | 100% (in egg-positive animals) | Not explicitly stated | [3] |
Table 2: Performance of Alternative Diagnostic Methods for Schistosomiasis
| Diagnostic Method | Schistosoma Species | Sample Type | Sensitivity | Specificity | Reference(s) |
| Kato-Katz (KK) | S. mansoni | Stool | Varies with infection intensity (generally low in light infections) | High | [4][5] |
| Point-of-Care Circulating Cathodic Antigen (POC-CCA) | S. mansoni | Urine | High (can be >90%) | Moderate to High | [6] |
| Enzyme-Linked Immunosorbent Assay (ELISA) - general | S. mansoni | Serum/Plasma | 92.2% (S. mansoni), 100% (mixed infection) | 92.1% (improving with further stool examination) | [4] |
| Real-Time PCR | S. haematobium | Urine/Stool/Serum | 79-100% | 83-100% | [7] |
| Real-Time PCR | S. mansoni | Serum | 27.8% | 100% | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of diagnostic assays. This section provides protocols for the key diagnostic tests discussed.
This compound-Based ELISA (Generalized Protocol)
This protocol is a generalized procedure for a sandwich ELISA to detect this compound (or its orthologs) and is based on standard ELISA principles and information from commercial kits.
Materials:
-
Microtiter plate pre-coated with anti-Schistosoma GST antibody
-
Recombinant this compound standard
-
Patient serum or plasma samples
-
Detection antibody (e.g., HRP-conjugated anti-SJ26 antibody)
-
Wash buffer
-
Substrate solution (e.g., TMB)
-
Stop solution
-
Plate reader
Procedure:
-
Preparation: Bring all reagents and samples to room temperature. Prepare serial dilutions of the recombinant this compound standard to generate a standard curve. Dilute patient samples as required.
-
Antigen Binding: Add 100 µL of standards and patient samples to the appropriate wells of the pre-coated microtiter plate.
-
Incubation: Cover the plate and incubate for 1-2 hours at 37°C.
-
Washing: Aspirate the contents of the wells and wash each well 3-5 times with wash buffer.
-
Detection Antibody: Add 100 µL of the detection antibody to each well.
-
Second Incubation: Cover the plate and incubate for 1 hour at 37°C.
-
Second Washing: Repeat the washing step as in step 4.
-
Substrate Addition: Add 100 µL of the substrate solution to each well.
-
Color Development: Incubate the plate in the dark at room temperature for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Reading: Measure the optical density at 450 nm using a plate reader.
-
Analysis: Calculate the concentration of this compound in the patient samples by comparing their absorbance to the standard curve.
Kato-Katz Technique
The Kato-Katz method is a widely used quantitative technique for detecting schistosome eggs in fecal samples.
Materials:
-
Microscope slides
-
Kato-Katz template (delivering a known amount of feces, e.g., 41.7 mg)
-
Nylon or stainless-steel screen
-
Plastic spatula
-
Glycerol-malachite green solution
-
Hydrophilic cellophane strips
-
Microscope
Procedure:
-
Sample Preparation: Place a small amount of the fecal sample on a piece of paper. Press the screen on top of the sample to sieve the feces.
-
Template Application: Place the Kato-Katz template on a clean microscope slide.
-
Filling the Template: Use the spatula to scrape the sieved fecal material and fill the hole in the template. Level the top.
-
Template Removal: Carefully remove the template, leaving a cylinder of feces on the slide.
-
Covering: Cover the fecal sample with a cellophane strip that has been pre-soaked in the glycerol-malachite green solution.
-
Smear Preparation: Invert the slide and press it firmly on a flat surface to spread the fecal sample evenly.
-
Clearing: Allow the slide to stand for at least 30 minutes to allow the glycerol (B35011) to clear the fecal debris, making the eggs more visible.
-
Microscopic Examination: Examine the entire smear under a microscope and count the number of Schistosoma eggs.
-
Quantification: Calculate the number of eggs per gram of feces (EPG) by multiplying the egg count by a factor corresponding to the weight of the fecal sample (e.g., for a 41.7 mg template, the multiplication factor is 24).
Point-of-Care Circulating Cathodic Antigen (POC-CCA) Test
The POC-CCA is a rapid immunochromatographic test for the qualitative detection of S. mansoni antigen in urine.
Materials:
-
POC-CCA test cassette
-
Urine sample
-
Buffer solution (if required by the manufacturer)
Procedure:
-
Sample Collection: Collect a fresh urine sample.
-
Test Application: Using a pipette, apply one drop of urine to the sample well of the test cassette.
-
Buffer Addition: If required, add one drop of the provided buffer to the sample well.
-
Incubation: Wait for the time specified by the manufacturer (typically 20 minutes).
-
Result Interpretation: Read the results. The appearance of a control line indicates a valid test. The appearance of a test line, even if faint, indicates a positive result for S. mansoni antigen. The intensity of the test line can provide a semi-quantitative indication of the infection intensity.
Real-Time PCR for Schistosoma DNA Detection
Real-time PCR offers a highly sensitive and specific method for detecting parasite DNA in various clinical samples. This is a generalized protocol.
Materials:
-
DNA extraction kit
-
Real-time PCR instrument
-
Primers and probes specific for Schistosoma DNA
-
PCR master mix
-
Positive and negative controls
Procedure:
-
DNA Extraction: Extract DNA from the clinical sample (e.g., stool, urine, or serum) using a commercial DNA extraction kit according to the manufacturer's instructions.
-
Reaction Setup: Prepare the PCR reaction mix by combining the master mix, specific primers and probes, and the extracted DNA. Include positive and negative controls in each run.
-
Amplification: Place the reaction tubes or plate in the real-time PCR instrument and run the appropriate thermal cycling program. This typically involves an initial denaturation step, followed by 40-50 cycles of denaturation, annealing, and extension.
-
Data Analysis: The real-time PCR instrument monitors the fluorescence signal at each cycle. The cycle threshold (Ct) value, which is the cycle number at which the fluorescence signal crosses a certain threshold, is used to determine the presence and can be used for quantification of parasite DNA.
Visualizing Experimental Workflows
To further clarify the methodologies, the following diagrams, generated using the DOT language, illustrate the key experimental workflows.
References
- 1. lifetechindia.com [lifetechindia.com]
- 2. SCHISTOSOMA-SPECIFIC 26 KDA PROTEIN FOR A DIAGNOSIS OF ACUTE AND CHRONIC SCHISTOSOMIASIS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diagnostic performances of Schistosoma haematobium and Schistosoma mansoni recombinant proteins, peptides and chimeric proteins antibody based tests. Systematic scoping review | PLOS One [journals.plos.org]
- 4. Evaluation of enzyme linked immunosorbent assay (ELISA) as a diagnostic tool for schistosomiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [IgM-ELISA for diagnosis of schistosomiasis mansoni in low endemic areas] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Performance characteristics of diagnostic assays for schistosomiasis in Ontario, Canada - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Accuracy of Diagnostic Tests for Detecting Schistosoma mansoni and S. haematobium in Sub-Saharan Africa: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of SJ26 and Sm28GST as Vaccine Candidates for Schistosomiasis
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of two leading glutathione (B108866) S-transferase (GST)-based vaccine candidates against schistosomiasis: SJ26GST from Schistosoma japonicum and Sm28GST from Schistosoma mansoni. This document synthesizes preclinical and clinical data to evaluate their respective performance, supported by detailed experimental methodologies and visual representations of key biological pathways and workflows.
Schistosomiasis, a debilitating parasitic disease, affects millions worldwide. While praziquantel (B144689) remains the primary treatment, the high rates of reinfection underscore the urgent need for an effective vaccine. Glutathione S-transferases (GSTs) are a family of enzymes crucial for parasite survival, making them attractive targets for vaccine development. This guide focuses on the comparative evaluation of two prominent GST antigens: SJ26, derived from S. japonicum, and Sm28GST, from S. mansoni (homologous to Sh28GST from S. haematobium).
Performance and Efficacy: A Quantitative Overview
The protective efficacy of SJ26GST and Sm28GST has been evaluated in various animal models, with Sm28GST having also progressed to human clinical trials. The following tables summarize the key quantitative data from these studies.
Table 1: Efficacy of SJ26GST Vaccine Candidates in Animal Models
| Vaccine Formulation | Animal Model | Adjuvant | Worm Burden Reduction (%) | Liver Egg Reduction (%) | Reference |
| pEGFP-Sj26 (DNA) | BALB/c mice | None | 28.0 | 20.6 | [1] |
| rSj26GST (protein) | BALB/c mice | Freund's | 25.5 | 33.0 | [1][2] |
| pEGFP-Sj26 + rSj26GST | BALB/c mice | None | 50.8 | 32.7 | [1] |
| pVAX/Sj26GST (DNA) | Mice | None | 30.1 | 44.8 | [3] |
| pVAX/Sj26GST + pVAX/mIL-18 | Mice | IL-18 (DNA) | 49.4 | 50.6 | [3] |
| rPRV/Sj26GST | Mice | None | up to 23.7 | Not Reported | [4] |
| rPRV/Sj26GST-SjFABP | Mice | None | 39.3 | 45.5 | [4] |
| rSj26GST | Pigs | Alum | Significant reduction in males | Significant reduction | [5] |
| rSj26GST | Buffaloes | Not Specified | Not Quantified | Ameliorated morbidity | [6] |
Table 2: Efficacy of Sm28GST Vaccine Candidates in Animal and Human Studies
| Vaccine Formulation | Host | Adjuvant | Worm Burden Reduction (%) | Fecundity/Egg Reduction (%) | Reference |
| rSm28GST | Baboons | Aluminium hydroxide (B78521) | 38 | Trend for lower liver inflammation | [7] |
| rSm28GST | Baboons | Aluminium hydroxide + B. pertussis | Not significant | 33% (fecundity), 66% (faecal egg output) | [7] |
| rSm28GST | Mice | Not Specified | Not Reported | Reduced hatching ability of tissue eggs | [7] |
| rSh28GST (Bilhvax) | Humans (Phase 3) | Alhydrogel | Efficacy endpoint not reached | Not Applicable | [8] |
Immunological Profile: Divergent Immune Responses
The nature of the immune response elicited by a vaccine is critical to its success. Studies indicate that SJ26GST and Sm28GST tend to induce different types of immune responses.
SJ26GST appears to promote a Th1-biased immune response. This is characterized by the production of cytokines such as interferon-gamma (IFN-γ) and interleukin-2 (B1167480) (IL-2). The co-administration of a plasmid encoding IL-18, a known Th1-polarizing cytokine, with a Sj26GST DNA vaccine significantly enhanced its protective efficacy, resulting in a 49.4% reduction in worm burden and a 50.6% reduction in liver eggs[3]. Furthermore, immunization with a recombinant pseudorabies virus expressing Sj26GST also induced the production of IFN-γ and IL-2 in mice[4]. Intranasal immunization with Sj26GST and a chitosan-CpG nanoparticle adjuvant also induced a slight Th1-biased response with increased IFN-γ production by CD4+ T-cells[9].
Sm28GST , in contrast, predominantly induces a Th2-type immune response. This is characterized by the production of specific antibody isotypes, including IgA, IgE, IgG1, and IgG2b[10][11]. In a mucosal vaccination study using liposome-associated Sm28GST, specific IgA was detected in gut washes, and IgG1 and IgG2b were found in the sera of immunized mice[10]. Human clinical trials with rSh28GST (Bilhvax) also demonstrated the induction of a Th2-type immune response[12]. The role of IFN-γ in the protective immunity induced by rSm28GST has also been suggested, as treatment with an anti-IFN-γ antibody abrogated the vaccine's protective effect in mice[13]. The choice of adjuvant has been shown to be a major factor in determining the resulting immune profile for Sm28GST[11].
Experimental Methodologies
A clear understanding of the experimental protocols is essential for the critical evaluation of the presented data.
SJ26GST Immunization Protocol (Co-immunization in Mice)
This protocol describes a prime-boost strategy combining a DNA vaccine and a recombinant protein.
-
Animals: BALB/c mice.
-
Vaccine Groups:
-
pEGFP-Sj26 (DNA vaccine) alone.
-
rSj26GST (recombinant protein) alone.
-
Co-immunization: pEGFP-Sj26 prime followed by rSj26GST boost.
-
-
Immunization Schedule:
-
Priming (Day 0): Intramuscular injection of 100 µg of pEGFP-Sj26.
-
First Boost (2 weeks later): Intramuscular injection of 100 µg of pEGFP-Sj26.
-
Second Boost (4 weeks after first boost): Intraperitoneal injection of rSj26GST (dose not specified) for the co-immunization group. The other groups received a second boost of their respective vaccines.
-
-
Challenge Infection: Two weeks after the final immunization, mice were challenged with 40 ± 1 S. japonicum cercariae.
-
Efficacy Evaluation: 45 days post-infection, worm and liver egg burdens were determined[1].
Sm28GST Immunization Protocol (Baboon Model)
This protocol outlines the immunization of baboons with recombinant Sm28GST.
-
Animals: Baboons (Papio sp.).
-
Vaccine Groups:
-
rSm28GST with aluminium hydroxide as an adjuvant.
-
rSm28GST with aluminium hydroxide and Bordetella pertussis as adjuvants.
-
-
Immunization Schedule:
-
Group 1: Three injections of rSm28GST with aluminium hydroxide.
-
Group 2: Two injections of rSm28GST with aluminium hydroxide and B. pertussis.
-
-
Challenge Infection: Following the immunization schedule, baboons were challenged with S. mansoni cercariae.
-
Efficacy Evaluation: Assessment of adult worm burden and female worm fecundity (faecal egg output)[7].
Signaling Pathways in Vaccine-Induced Immunity
The protective immunity induced by schistosome vaccines involves a complex interplay of cellular and humoral immune responses. While the precise signaling pathways for SJ26GST and Sm28GST are not fully elucidated, a general model can be proposed based on the observed immune profiles.
A Th1-biased response, as seen with SJ26GST, is typically initiated by the recognition of vaccine antigens by antigen-presenting cells (APCs), leading to the production of IL-12. IL-12 then drives the differentiation of naive T helper cells into Th1 cells, which subsequently produce IFN-γ. IFN-γ activates macrophages and promotes the production of opsonizing antibodies, contributing to parasite clearance.
Conversely, a Th2-biased response, characteristic of Sm28GST, is often initiated by IL-4. This leads to the differentiation of naive T helper cells into Th2 cells, which produce IL-4, IL-5, and IL-13. These cytokines stimulate the production of IgE and the activation of eosinophils and mast cells, which are thought to play a role in anti-helminth immunity. Studies have shown that IL-4 receptor signaling is crucial for successful vaccination against schistosomiasis in BALB/c mice[14].
Conclusion
Both SJ26GST and Sm28GST have demonstrated potential as vaccine candidates against schistosomiasis, albeit through potentially different immunological mechanisms. SJ26GST appears to induce a protective Th1-biased response, particularly when combined with a Th1-polarizing adjuvant or delivered in a prime-boost strategy. Sm28GST, on the other hand, elicits a predominantly Th2-biased response and has been more extensively studied, having progressed to Phase 3 clinical trials.
The data suggests that a multi-faceted approach, possibly involving a combination of antigens that elicit both Th1 and Th2 responses, may be required for a highly effective schistosomiasis vaccine. Further head-to-head comparative studies in standardized animal models would be invaluable for a more definitive assessment of their relative merits. The choice of adjuvant and delivery system is also evidently crucial in shaping the nature and magnitude of the protective immune response. This comparative guide serves as a valuable resource for researchers in the field to inform the future direction of schistosomiasis vaccine development.
References
- 1. [Protective efficacy of co-immunization with this compound DNA and recombinant protein vaccine against Schistosoma japonicum in mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immunization of mice with recombinant Sjc26GST induces a pronounced anti-fecundity effect after experimental infection with Chinese Schistosoma japonicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhancement by IL-18 of the protective effect of a Schistosoma japonicum 26kDa GST plasmid DNA vaccine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and immunogenicity of a recombinant pseudorabies virus expressing Sj26GST and SjFABP from Schistosoma japonicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-fecundity immunity induced in pigs vaccinated with recombinant Schistosoma japonicum 26kDa glutathione-S-transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [A study on the recombinant 26 kDa glutathione-S-transferase as a vaccine candidate: dynamics of antibodies in immunized buffaloes and protection against Schistosoma japonicum infections] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Immunization of mice and baboons with the recombinant Sm28GST affects both worm viability and fecundity after experimental infection with Schistosoma mansoni - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Safety and efficacy of the rSh28GST urinary schistosomiasis vaccine: A phase 3 randomized, controlled trial in Senegalese children - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immunization with the glutathione S-transferase Sj26GST with Chi-CpG NP against Schistosoma japonicum in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mucosal vaccination against schistosomiasis using liposome-associated Sm 28 kDa glutathione S-transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Adjuvant is the major parameter influencing the isotype profiles generated during immunization with a protein antigen, the Schistosoma mansoni Sm28-GST - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Signaling via Interleukin-4 Receptor α Chain Is Required for Successful Vaccination against Schistosomiasis in BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of SJ26 Homologs: Performance and Potential in Helminth Parasites
For Immediate Release
This guide provides a comprehensive comparative analysis of SJ26, a 26-kDa glutathione (B108866) S-transferase (GST) from Schistosoma japonicum, and its homologs in other medically significant helminths, including Fasciola hepatica, Fasciola gigantica, Clonorchis sinensis, and Taenia solium. Glutathione S-transferases are crucial detoxification enzymes in these parasites and have been identified as promising targets for both drug development and vaccine design.[1] This document is intended for researchers, scientists, and drug development professionals, offering a side-by-side comparison of the enzymatic activity and immunogenic potential of these vital proteins, supported by experimental data and detailed protocols.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data on the enzymatic activity and protective efficacy of this compound and its homologs.
Table 1: Comparative Enzymatic Activity of Helminth GSTs
| Helminth Species | Enzyme | Specific Activity (μmol/min/mg) with CDNB | Km (CDNB) (μM) | Kcat (CDNB) (s⁻¹) | Km (PGH₂) (μM) | Kcat (PGH₂) (s⁻¹) |
| Schistosoma japonicum | This compound (recombinant) | 2.8 - 3.3[2] | Not Reported | Not Reported | Not Reported | Not Reported |
| Fasciola gigantica | Somatic Extract GST | 1.33 | Not Reported | Not Reported | Not Reported | Not Reported |
| Excretory-Secretory GST | 1.70 | Not Reported | Not Reported | Not Reported | Not Reported | |
| Fasciola hepatica | Somatic Extract GST | 1.33 | Not Reported | Not Reported | Not Reported | Not Reported |
| Excretory-Secretory GST | 1.52 | Not Reported | Not Reported | Not Reported | Not Reported | |
| Clonorchis sinensis | rCsGST-μ1 | 9.4 | 1205.1 | Not Reported | 30.7 (PGDS), 3.0 (PGES) | Not Reported |
| rCsGST-μ2 | 0.2 | 1205.1 | Not Reported | 30.7 (PGDS), 3.0 (PGES) | Not Reported | |
| rCsPGDS1 | 13.6 | 1205.1 | Not Reported | 30.7 (PGDS), 3.0 (PGES) | Not Reported | |
| rCsGST-σ1 | 9.6 | 1205.1 | Not Reported | 30.7 (PGDS), 3.0 (PGES) | Not Reported | |
| rCsGST-σ3 | 1.3 | 1205.1 | Not Reported | 30.7 (PGDS), 3.0 (PGES) | Not Reported | |
| Taenia solium | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
Note: CDNB (1-chloro-2,4-dinitrobenzene) is a general substrate for GSTs. PGH₂ (Prostaglandin H₂) is a substrate for prostaglandin (B15479496) synthase activity, which some GSTs possess.
Table 2: Comparative Immunogenicity of Helminth GSTs as Vaccine Candidates
| Helminth Species | Vaccine Candidate | Animal Model | Adjuvant | Worm Burden Reduction (%) | Key Findings |
| Schistosoma japonicum | Sj28GST | Sheep | Not specified | Not specified | Phase II clinical trials have been performed for the S. mansoni homolog (Sm28GST).[3] |
| Necator americanus | Na-GST-1 | Dogs | Alhydrogel | 32-39[4] | Currently in Phase 1 clinical trials.[5] |
| Ancylostoma caninum | Ac-GST-1 | Dogs | Alhydrogel | Significant reduction | A lead vaccine candidate.[6] |
| Taenia solium | SGSTF (fraction with Ts25GST and Ts26GST) | Mice | Not specified | Up to 90 | Induces a protective Th1-type immune response.[3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.
Cloning, Expression, and Purification of Recombinant Helminth GSTs
This protocol provides a general framework for producing recombinant GSTs in an E. coli expression system.
-
Gene Amplification and Cloning:
-
The full-length coding sequence of the target GST is amplified from cDNA using gene-specific primers with appropriate restriction sites.
-
The PCR product and a suitable expression vector (e.g., pET-28a(+) or pGEX) are digested with the corresponding restriction enzymes.
-
The digested insert is ligated into the linearized vector.
-
The ligation product is transformed into competent E. coli cells (e.g., DH5α) for plasmid propagation.
-
Positive clones are identified by colony PCR and confirmed by DNA sequencing.
-
-
Protein Expression:
-
The confirmed plasmid is transformed into an expression host strain of E. coli (e.g., BL21(DE3)).
-
A single colony is used to inoculate a starter culture of Luria-Bertani (LB) broth containing the appropriate antibiotic and grown overnight at 37°C with shaking.
-
The starter culture is used to inoculate a larger volume of LB broth.
-
The culture is grown at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Protein expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
-
The culture is then incubated at a lower temperature (e.g., 16-25°C) for several hours to overnight to enhance soluble protein expression.
-
-
Protein Purification:
-
The bacterial cells are harvested by centrifugation.
-
The cell pellet is resuspended in a lysis buffer (e.g., PBS with lysozyme (B549824) and protease inhibitors).
-
The cells are lysed by sonication on ice.
-
The lysate is centrifuged to pellet cell debris.
-
The supernatant containing the soluble recombinant GST is collected.
-
If the GST is His-tagged, it is purified using a nickel-nitrilotriacetic acid (Ni-NTA) affinity column. The protein is eluted with an imidazole (B134444) gradient.
-
If the GST is GST-tagged, it is purified using a glutathione-agarose affinity column. The protein is eluted with a buffer containing reduced glutathione.
-
The purity of the recombinant protein is assessed by SDS-PAGE.
-
Glutathione S-Transferase (GST) Enzymatic Assay
This assay measures the catalytic activity of GSTs using the substrate 1-chloro-2,4-dinitrobenzene (B32670) (CDNB).
-
Reagents:
-
100 mM Potassium phosphate (B84403) buffer, pH 6.5
-
100 mM Reduced glutathione (GSH) solution
-
100 mM CDNB solution in ethanol
-
Purified recombinant GST or helminth extract
-
-
Procedure:
-
Prepare an assay cocktail containing:
-
980 µl Potassium phosphate buffer (pH 6.5)
-
10 µl of 100 mM GSH
-
10 µl of 100 mM CDNB
-
-
In a 1 ml cuvette, add 900 µl of the assay cocktail.
-
Add 100 µl of buffer for the blank reading.
-
Add 100 µl of the enzyme solution to the sample cuvette and mix immediately.
-
Monitor the increase in absorbance at 340 nm for 5 minutes at 25°C using a spectrophotometer. The rate of increase in absorbance is directly proportional to the GST activity.[7]
-
-
Calculation of Specific Activity:
-
Specific Activity (μmol/min/mg) = (ΔA₃₄₀/min) / (ε * mg of protein in the reaction)
-
Where:
-
ΔA₃₄₀/min is the change in absorbance per minute.
-
ε is the molar extinction coefficient of the S-(2,4-dinitrophenyl)glutathione conjugate (9.6 mM⁻¹cm⁻¹).
-
-
Western Blot for Immunological Cross-Reactivity
This protocol is used to assess the cross-reactivity of antibodies raised against one GST homolog with other homologs.
-
SDS-PAGE and Protein Transfer:
-
Separate the purified recombinant GSTs on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (e.g., serum from an animal immunized with a specific GST homolog) diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the protein bands using a chemiluminescent substrate and visualize the signal on X-ray film or with a digital imager. The presence of a band indicates cross-reactivity.
-
Mandatory Visualization
Amino Acid Sequence Alignment and Phylogenetic Relationship
The evolutionary relationship between this compound and its homologs can be visualized through a phylogenetic tree based on their amino acid sequences. The alignment reveals conserved regions likely crucial for structure and function.
Caption: Phylogenetic relationship of this compound homologs.
Experimental Workflow for Comparative Analysis
The following diagram illustrates the workflow for the comparative analysis of this compound homologs.
Caption: Workflow for comparative analysis of GSTs.
Proposed Detoxification Pathway involving GSTs in Helminths
This diagram depicts the general role of GSTs in the detoxification of xenobiotics and products of oxidative stress within the parasite.
Caption: Helminth detoxification pathway via GST.
References
- 1. uniprot.org [uniprot.org]
- 2. Recombinant S. japonicum GST protein (ab168026) | Abcam [abcam.com]
- 3. Taenia solium glutathione transferase fraction activates macrophages and favors the development of Th1-type response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Soil-Transmitted Helminth Vaccines: Are We Getting Closer? [frontiersin.org]
- 6. Soil-Transmitted Helminth Vaccines: Are We Getting Closer? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular characterization of a novel GSTO2 of Fasciola hepatica and its roles in modulating murine macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of SJ26-Based Vaccines in Animal Models: A Comparative Guide
For researchers and professionals in drug development, identifying promising vaccine candidates is a critical step. This guide provides a comparative analysis of the efficacy of SJ26-based vaccines against Schistosoma japonicum in murine models, benchmarked against other vaccine alternatives. The data presented is compiled from various preclinical studies, offering a comprehensive overview of the current landscape.
This compound-Based Vaccine Performance
The 26-kDa glutathione (B108866) S-transferase of Schistosoma japonicum (SJ26GST) has been a focal point of vaccine research. Studies have explored its efficacy as a recombinant protein vaccine (rSj26GST), a DNA vaccine (pEGFP-Sj26), and in a prime-boost co-immunization strategy.
Comparative Efficacy Data
The following table summarizes the protective efficacy of different this compound-based vaccination strategies in BALB/c mice, as demonstrated by reductions in worm and liver egg burdens post-challenge.
| Vaccine Group | Worm Reduction Rate (%) | Liver Egg Reduction Rate (%) | Reference |
| rSj26GST | 25.5 | 33.0 | [1] |
| pEGFP-Sj26 | 28.0 | 20.6 | [1] |
| Co-immunization (pEGFP-Sj26 prime, rSj26GST boost) | 50.8 | 32.7 | [1] |
These results indicate that a heterologous prime-boost strategy significantly enhances the protective efficacy compared to either the recombinant protein or the DNA vaccine alone.[1]
Comparison with Alternative Vaccine Candidates
To provide a broader context, the efficacy of this compound-based vaccines is compared with other notable vaccine candidates against Schistosoma japonicum that have been evaluated in murine models. It is important to note that direct head-to-head comparisons in the same study are limited, and variations in experimental protocols can influence outcomes.
| Vaccine Candidate | Vaccine Type | Worm Reduction Rate (%) | Liver Egg Reduction Rate (%) | Animal Model | Reference |
| Sj26GST (Co-immunization) | DNA prime, Protein boost | 50.8 | 32.7 | BALB/c mice | [1] |
| SjTPI (Triose-phosphate isomerase) | DNA vaccine | 46-48 | 49-66 | Pigs | [2] |
| Sj97 (Paramyosin) | Recombinant protein | 62-86 | Not Reported | Mice | [2] |
| Sj23 (23-kDa integral membrane protein) | DNA vaccine | 45 | Not Reported | Mice | [2] |
| Calpain (Sj-p80) | Recombinant protein | 31.3-46.1 | up to 51 | Mice | [2] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the experimental protocols for the key studies cited.
This compound-Based Vaccine Efficacy Study Protocol[1]
-
Vaccine Constructs:
-
pEGFP-Sj26: The this compound gene was cloned into the pEGFP-N3 eukaryotic expression vector.
-
rSj26GST: Recombinant SJ26GST protein was expressed and purified.
-
-
Animal Model: Female BALB/c mice.
-
Immunization Schedule:
-
pEGFP-Sj26 Group: Primed and boosted with pEGFP-Sj26.
-
rSj26GST Group: Primed and boosted with rSj26GST.
-
Co-immunization Group: Primed with pEGFP-Sj26, boosted 2 weeks later with pEGFP-Sj26, and immunized with rSj26GST 4 weeks after the initial priming.
-
-
Challenge: Two weeks after the last immunization, each mouse was challenged with 40 ± 1 cercariae of the Chinese strain of S. japonicum.
-
Efficacy Evaluation: 45 days post-infection, mice were sacrificed, and worms were perfused from the portal vein. The number of worms and eggs in the liver tissue were counted to determine the reduction rates compared to a control group.
Recombinant Sjc26GST Vaccine with Freund's Adjuvant Protocol[3]
-
Vaccine: Affinity-purified recombinant Sjc26GST.
-
Adjuvant: Freund's adjuvant.
-
Animal Model: Outbred NIH mice.
-
Immunization and Challenge: While the detailed immunization schedule is not specified in the abstract, the study involved vaccination followed by a challenge with S. japonicum cercariae.
-
Efficacy Evaluation: The primary outcomes measured were the reduction in the number of eggs in the livers and spleens of immunized mice and a reduction in worm viability. The level of anti-Sjc26GST antibodies was also assessed.[3]
Visualizing the Process: Diagrams
To better illustrate the experimental processes and proposed mechanisms, the following diagrams have been generated using the DOT language.
References
- 1. [Protective efficacy of co-immunization with this compound DNA and recombinant protein vaccine against Schistosoma japonicum in mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transmission-Blocking Vaccines against Schistosomiasis Japonica - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunization of mice with recombinant Sjc26GST induces a pronounced anti-fecundity effect after experimental infection with Chinese Schistosoma japonicum - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Antibody Responses to Sj26 Epitopes: A Guide for Researchers
For Immediate Release
A comprehensive guide detailing the antibody responses to various epitopes of the Schistosoma japonicum 26-kDa glutathione (B108866) S-transferase (Sj26), a key antigen in schistosomiasis, has been compiled for researchers, scientists, and professionals in drug development. This guide provides a structured overview of identified epitopes, quantitative comparisons of their immunogenicity, and detailed experimental protocols to aid in the development of novel vaccines and diagnostics.
This compound, also known as SjGST, is a crucial enzyme involved in the parasite's detoxification processes and has been a long-standing candidate for vaccine development. Understanding the specific regions of this protein—the epitopes—that elicit a strong and protective immune response is paramount for designing effective immunotherapies.
Identified Epitopes of this compound (SjGST)
To date, research has primarily focused on the identification of T-cell epitopes, which are critical for initiating a cellular immune response that can contribute to parasite clearance. A significant Th1-type T-cell epitope has been identified in a close homolog, the 28-kDa GST of S. japonicum (Sj28GST), which provides valuable insights for this compound.
Table 1: Identified T-Cell Epitope in S. japonicum GST
| Epitope ID | Amino Acid Sequence | Position | Associated Immune Response |
| P6 | (Sequence unavailable) | 73-86 | Strong T-cell stimulation; high levels of IFN-γ and IL-2[1] |
Note: While this epitope was identified in Sj28GST, its homology with this compound makes it a strong candidate for comparative studies.
Currently, specific B-cell epitopes for this compound, which are responsible for antibody recognition, have not been extensively mapped and compared in published literature. The identification and characterization of these epitopes are critical next steps for the field.
Quantitative Comparison of Immune Responses
The identified T-cell epitope P6 has been shown to induce a potent Th1-type immune response, which is crucial for protection against schistosomiasis. Quantitative data from in vitro stimulation of lymphocytes are summarized below.
Table 2: In Vitro Cytokine Production in Response to GST T-Cell Epitope P6
| Cytokine | Response Level | Significance |
| Interferon-gamma (IFN-γ) | Highest among tested peptides | Indicates a strong Th1-biased cellular response[1] |
| Interleukin-2 (IL-2) | Highest among tested peptides | Promotes T-cell proliferation and differentiation[1] |
Data on the comparative antibody responses, such as antibody titers and binding affinities to different this compound epitopes, are not yet available in the literature. Such studies would be invaluable for selecting the most promising epitopes for a subunit vaccine.
Experimental Methodologies
To facilitate further research, this guide provides detailed protocols for key experiments in epitope mapping and the evaluation of antibody responses.
Experimental Workflow: T-Cell Epitope Identification and Validation
The following workflow outlines the general steps taken to identify and validate T-cell epitopes, as demonstrated in the study of Sj28GST[1].
References
A Comparative Guide to SJ26 ELISA and Other Diagnostic Methods for Schistosomiasis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the SJ26 Enzyme-Linked Immunosorbent Assay (ELISA) with other key diagnostic methods for schistosomiasis, a parasitic disease caused by blood flukes of the genus Schistosoma. The focus of this comparison is on Schistosoma japonicum, for which the this compound antigen is a significant diagnostic marker. The data and protocols presented are intended to assist researchers and professionals in selecting the most appropriate diagnostic tools for their work, whether in epidemiological studies, clinical trials, or drug development.
Overview of Diagnostic Methods
The diagnosis of schistosomiasis relies on a variety of methods, each with its own advantages and limitations. These can be broadly categorized into parasitological, immunological, and molecular techniques. The this compound ELISA is an immunological assay that detects antibodies produced by the host in response to the S. japonicum this compound antigen, a 26 kDa Glutathione (B108866) S-transferase (GST).[1][2] This guide compares the performance of this compound ELISA with the Kato-Katz thick smear, a widely used parasitological method, and the Indirect Hemagglutination Assay (IHA), another common serological test.
Comparative Performance Data
The following tables summarize the performance characteristics of this compound ELISA (often using recombinant antigens like rthis compound-Sj32), Kato-Katz, and IHA in the diagnosis of Schistosoma japonicum infection.
Table 1: Sensitivity of Diagnostic Methods
| Diagnostic Method | Sensitivity (%) | Study Population/Notes |
| rthis compound-Sj32 IgG-ELISA | 90.00% | Acute schistosomiasis japonica.[3] |
| rSj26GST-Sj32 IgG-ELISA | 95.00% | Chronic schistosomiasis japonica.[4] |
| Kato-Katz | 68% | Based on a single stool specimen.[5] |
| Indirect Hemagglutination Assay (IHA) | 80% | Compared against a gold standard of Kato-Katz and hatching tests.[5] |
Table 2: Specificity of Diagnostic Methods
| Diagnostic Method | Specificity (%) | Study Population/Notes |
| rthis compound-Sj32 IgG-ELISA | 97.67% | Acute schistosomiasis japonica.[3] |
| rSj26GST-Sj32 IgG-ELISA | 97.67% | Chronic schistosomiasis japonica.[4] |
| Kato-Katz | Not explicitly stated in the compared studies, but it is considered highly specific as it directly visualizes the eggs. | |
| Indirect Hemagglutination Assay (IHA) | 48% | Poor specificity makes it unsuitable for individual screening.[5] |
Experimental Protocols
Detailed methodologies for the key diagnostic tests are provided below.
This compound ELISA Protocol (Representative)
This protocol is a representative example for the detection of IgG antibodies against the this compound antigen.
-
Coating: 96-well microplates are coated with recombinant this compound antigen (e.g., rthis compound-Sj32 fusion protein) at a concentration of 1-10 µg/mL in carbonate-bicarbonate buffer (pH 9.6) and incubated overnight at 4°C.
-
Washing: Plates are washed three times with phosphate-buffered saline containing 0.05% Tween 20 (PBST).
-
Blocking: Wells are blocked with a blocking buffer (e.g., 5% non-fat dry milk in PBST) for 1-2 hours at 37°C to prevent non-specific binding.
-
Washing: Plates are washed three times with PBST.
-
Sample Incubation: Patient serum samples, diluted in blocking buffer (e.g., 1:100), are added to the wells and incubated for 1-2 hours at 37°C.
-
Washing: Plates are washed three times with PBST.
-
Secondary Antibody Incubation: Horseradish peroxidase (HRP)-conjugated goat anti-human IgG is added to each well and incubated for 1 hour at 37°C.
-
Washing: Plates are washed five times with PBST.
-
Substrate Addition: A substrate solution (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine) is added to each well and incubated in the dark at room temperature for 15-30 minutes.
-
Stopping Reaction: The reaction is stopped by adding a stop solution (e.g., 2M H₂SO₄).
-
Reading: The optical density (OD) is measured at 450 nm using a microplate reader.
Kato-Katz Thick Smear Technique
The Kato-Katz technique is a quantitative method for detecting helminth eggs in fecal samples.[6][7][8][9]
-
Sample Preparation: A small amount of fresh stool is pressed through a fine mesh screen to remove large debris.
-
Template Application: A standardized template with a hole of a specific diameter and thickness (e.g., to hold 41.7 mg of feces) is placed on a microscope slide.
-
Smear Preparation: The hole in the template is filled with the sieved fecal material, and the template is then carefully removed, leaving a cylinder of feces on the slide.
-
Clearing: A glycerin-soaked, dye-stained cellophane strip is placed over the fecal sample. The slide is then inverted and pressed firmly to spread the sample. The glycerin clears the fecal debris, making the eggs more visible.
-
Microscopic Examination: The slide is examined under a microscope after a clearing time of at least 30 minutes. The number of Schistosoma eggs is counted, and the result is multiplied by a factor (e.g., 24 for a 41.7 mg template) to express the count as eggs per gram (EPG) of feces.
Indirect Hemagglutination Assay (IHA)
The IHA is a serological test that detects antibodies against schistosome antigens.[10][11][12]
-
Sample Dilution: Patient serum is serially diluted in V-shaped or U-shaped microtiter plates.
-
Sensitized Red Blood Cell Addition: Red blood cells (e.g., sheep or human) that have been sensitized (coated) with Schistosoma antigens are added to each well.
-
Incubation: The plates are incubated at room temperature for a specified period (e.g., 2 hours).
-
Reading Results: In the absence of specific antibodies, the red blood cells settle at the bottom of the well, forming a distinct button or ring. In the presence of specific antibodies, agglutination occurs, forming a lattice structure that appears as a uniform mat of cells across the bottom of the well. The highest dilution showing agglutination is reported as the antibody titer.
Visualizations
Biological Pathway of this compound (Glutathione S-transferase)
The this compound antigen is a Glutathione S-transferase (GST), an enzyme that plays a crucial role in the detoxification processes within the Schistosoma parasite.[1] It catalyzes the conjugation of reduced glutathione (GSH) to a variety of endogenous and exogenous toxic compounds, making them more water-soluble and easier to excrete. This detoxification is vital for the parasite's survival within the host.
Caption: Role of this compound (GST) in parasite detoxification and induction of host antibody response.
Experimental Workflow: A Comparative Overview
The following diagram illustrates the general workflow for the three diagnostic methods discussed.
Caption: Comparative workflow of Kato-Katz, this compound ELISA, and IHA diagnostic methods.
Logical Relationship of Diagnostic Choices
The selection of a diagnostic test often depends on the specific research or clinical question, considering factors like the stage of infection, the need for quantitative data, and resource availability.
Caption: Decision logic for selecting a schistosomiasis diagnostic method based on key attributes.
References
- 1. uniprot.org [uniprot.org]
- 2. Expression of an enzymatically active parasite molecule in Escherichia coli: Schistosoma japonicum glutathione S-transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. epistemonikos.org [epistemonikos.org]
- 4. [Diagnosis of chronic schistosomiasis japonicum with the recombinant Sj26GST-Sj32 fusion protein by ELISA] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Protein Kinases: Potential Drug Targets Against Schistosoma japonicum [frontiersin.org]
- 6. parasite-diagnosis.ch [parasite-diagnosis.ch]
- 7. KATO_THICK__SMEAR__TECHNIQUE_0.pptx [slideshare.net]
- 8. nsadada.com [nsadada.com]
- 9. Kato Thick Smear Technique 0 | PDF | Nature | Wellness [scribd.com]
- 10. Serodiagnosis of Imported Schistosomiasis by a Combination of a Commercial Indirect Hemagglutination Test with Schistosoma mansoni Adult Worm Antigens and an Enzyme-Linked Immunosorbent Assay with S. mansoni Egg Antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. elitechgroup.com [elitechgroup.com]
- 12. Indirect hemagglutination assay: Significance and symbolism [wisdomlib.org]
Comparative Proteomics of Schistosoma japonicum: A Focus on the SJ26 Antigen
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the protein SJ26 from Schistosoma japonicum, the causative agent of schistosomiasis, within the broader context of the parasite's proteome. This compound, a 26-kDa glutathione (B108866) S-transferase (GST), is a leading vaccine candidate and a crucial enzyme in the parasite's defense mechanisms. This document summarizes key findings from comparative proteomic studies, evaluates the performance of this compound as a vaccine antigen against other candidates, and provides detailed experimental protocols for the techniques cited.
Comparative Proteomics of Schistosoma japonicum: Identifying Differentially Expressed Proteins
Comparative proteomic studies of Schistosoma japonicum have been instrumental in identifying proteins that are differentially expressed across various developmental stages, between sexes, and in response to different host environments. These studies primarily utilize techniques such as Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) and Two-Dimensional Difference Gel Electrophoresis (2D-DIGE) coupled with mass spectrometry.
Table 1: Summary of Findings from Comparative Proteomic Studies of Schistosoma japonicum
| Study Focus | Proteomic Technique | Key Findings | Reference |
| Pairing and Sexual Maturation | iTRAQ | 2,927 proteins identified, with 58.6% showing differential expression between sexes and developmental stages. Male worms showed enrichment in metabolic process proteins, while females showed enrichment in proteins related to reproduction.[1] | [1] |
| Different Host Susceptibility | 2D-DIGE | 39, 21, and 25 protein spots were significantly differentially expressed in schistosomula recovered from susceptible mice compared to less susceptible rats and resistant reed voles, respectively.[2] | [2] |
| Male Worms in Single-Sex vs. Bisexual Infections | Data-Independent Acquisition | 674 differentially expressed proteins were identified, primarily involved in biosynthetic and metabolic processes. | |
| Response to Artesunate Treatment | iTRAQ | 145, 228, and 185 proteins were differentially expressed in schistosomula, juvenile, and adult worms, respectively, after treatment. Many of these were involved in stress/defense/detoxification pathways. |
This compound as a Vaccine Candidate: A Comparative Analysis
This compound (Glutathione S-transferase) is one of the most extensively studied vaccine candidates for schistosomiasis. Its role in detoxification makes it a crucial survival protein for the parasite and an attractive target for immune intervention. The efficacy of this compound as a vaccine has been evaluated in various animal models, with results typically measured by the reduction in worm and egg burdens upon challenge with S. japonicum cercariae. Below is a comparison of the protective efficacy of this compound with other notable S. japonicum vaccine candidates.
It is important to note that direct comparison of vaccine efficacy is challenging due to variations in experimental conditions, such as the animal model, adjuvant used, and immunization schedule.
Table 2: Comparative Efficacy of Leading Schistosoma japonicum Vaccine Candidates in Animal Models
| Vaccine Candidate | Protein Function | Animal Model | Adjuvant | Worm Burden Reduction (%) | Egg Burden Reduction (%) | Reference |
| This compound (GST) | Detoxification (Glutathione S-transferase) | Mice | Freund's Adjuvant | 24 - 47 | Not consistently reported | |
| Paramyosin (Sj97) | Muscle protein | Mice | Freund's Adjuvant | ~30 | Not consistently reported | [3] |
| Paramyosin (Sj97) Fragments | Muscle protein | Mice | Quil A | Up to 40 | Up to 78 | [4] |
| Sj23 | Tetraspanin family membrane protein | Pigs | IL-12 (co-administered) | 58.6 | 56.4 | [5] |
| Sj23 + SjFABP (multivalent DNA vaccine) | Membrane protein + Fatty acid binding protein | Mice | None (DNA vaccine) | 52 | 61 | [6] |
Experimental Protocols
Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) Workflow
iTRAQ is a powerful method for quantitative proteomics that allows for the simultaneous identification and quantification of proteins from multiple samples.
-
Protein Extraction and Digestion: Proteins are extracted from S. japonicum samples (e.g., different developmental stages or sexes) using lysis buffers. The protein concentration is determined, and equal amounts of protein from each sample are denatured, reduced, alkylated, and then digested into peptides using an enzyme such as trypsin.
-
iTRAQ Labeling: Each peptide digest is labeled with a specific iTRAQ reagent. These reagents have a reporter group with a unique mass and a balancer group that ensures the total mass of the tag is the same across all samples.
-
Fractionation: The labeled peptide samples are combined and fractionated, typically by strong cation exchange chromatography, to reduce sample complexity.
-
LC-MS/MS Analysis: Each fraction is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). During MS/MS analysis, the peptide is fragmented, and the reporter ions are released.
-
Data Analysis: The intensity of the reporter ions in the MS/MS spectra is used to quantify the relative abundance of the peptides, and thus the proteins, from which they originated. The fragmentation pattern of the peptide is used for its identification by searching against a protein database.
Two-Dimensional Difference Gel Electrophoresis (2D-DIGE) Workflow
2D-DIGE is a fluorescence-based proteomics technique used to compare protein expression levels between different samples on the same 2D gel.
-
Protein Labeling: Protein samples are minimally labeled with different fluorescent dyes (e.g., Cy3, Cy5). A pooled internal standard, containing equal amounts of all samples, is labeled with a third dye (e.g., Cy2).
-
First Dimension: Isoelectric Focusing (IEF): The labeled samples are mixed and separated in the first dimension based on their isoelectric point (pI) on an IEF strip.
-
Second Dimension: SDS-PAGE: The IEF strip is then placed on top of a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel, and the proteins are separated in the second dimension based on their molecular weight.
-
Image Acquisition: The gel is scanned at different wavelengths to generate separate images for each fluorescent dye.
-
Image Analysis: The images are overlaid, and the protein spots are matched across the different samples. The fluorescence intensity of each spot is normalized to the corresponding spot in the internal standard, allowing for accurate quantification of changes in protein expression.
-
Protein Identification: Spots of interest are excised from a preparative gel, digested with trypsin, and the resulting peptides are identified by mass spectrometry.
Mandatory Visualizations
Caption: Detoxification pathway catalyzed by this compound (Glutathione S-transferase).
Caption: Experimental workflow for iTRAQ-based comparative proteomics.
References
- 1. Comparative Analysis of Schistosoma japonicum from Pairing-to-Sexual Maturation based on iTRAQ Proteomics – ScienceOpen [scienceopen.com]
- 2. Proteomic analysis of schistosoma japonicum schistosomulum proteins that are differentially expressed among hosts differing in their susceptibility to the infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comprehensive and critical overview of schistosomiasis vaccine candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteomics Investigations of Potential Protein Biomarkers in Sera of Rabbits Infected With Schistosoma japonicum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. iTRAQ-Based Comparative Proteomic Analysis of Adult Schistosoma japonicum from Water Buffalo and Yellow Cattle - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Framework for Safe Handling of Novel Compound SJ26
Disclaimer: The compound "SJ26" does not correspond to a recognized chemical substance in standard public databases. The following guidance provides a general framework for handling novel or uncharacterized compounds where specific hazards have not yet been determined. This information is intended for researchers, scientists, and drug development professionals. It is imperative to perform a thorough risk assessment based on all available data for this compound before commencing any laboratory work.[1]
I. Precautionary Principle and Initial Hazard Assessment
When dealing with a new or unidentified substance like this compound, the precautionary principle must be applied, which means assuming the substance is hazardous in the absence of complete data.[1] A risk assessment is the foundational step before any handling.[1][2][3]
Key Steps in Preliminary Assessment:
-
Information Gathering: Review all synthesis records and analytical data. Examine the properties of structural analogs and starting materials to anticipate potential hazards.[1] It's prudent to assume a new compound is at least as hazardous as its parent compound.[4]
-
Hazard Identification: In the absence of data, treat this compound as a substance with a high degree of acute toxicity, and as a potential carcinogen, mutagen, and reproductive toxin.[5] The hazards to evaluate include:
-
Consult Institutional Support: Engage your institution's Environmental Health & Safety (EHS) department for guidance and support in risk assessment and developing handling protocols.[7][8]
II. Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential. The selection should be based on the highest level of potential risk.[5] For an uncharacterized compound like this compound, a comprehensive PPE ensemble is required.[1]
Table 1: Recommended PPE for Handling this compound
| Operation | Body Protection | Hand Protection | Eye/Face Protection | Respiratory Protection |
| Weighing of Powders | Disposable gown with tight-fitting cuffs over a lab coat.[1] | Double nitrile gloves are recommended.[1][5] | Chemical splash goggles and a face shield.[1][4] | NIOSH-approved respirator (e.g., N95 for powders).[1] |
| Preparation of Solutions | Chemical-resistant gown or apron over a lab coat. | Double nitrile gloves; consider glove type based on solvent resistance.[5] | Chemical splash goggles and a face shield.[1] | Required if not working in a certified chemical fume hood.[4] |
| Conducting Reactions | Lab coat (fully fastened).[5] Consider a chemical-resistant apron. | Double gloves; select outer glove material based on all reactants. | Chemical splash goggles.[1] | Work must be conducted in a certified chemical fume hood. |
| Waste Disposal | Lab coat.[1] | Chemical-resistant gloves. | Chemical splash goggles.[1] | Not typically required if handling sealed waste containers. |
Note: Always inspect PPE for damage before use and do not wear it outside of the laboratory.[1]
III. Engineering Controls and Safe Handling Protocols
Engineering controls are the first line of defense in minimizing exposure.
-
Ventilation: All manipulations of this compound that could generate dust or aerosols, such as weighing, should be performed within a certified chemical fume hood, a powder-containment hood, or a glove box.[1][5]
-
Designated Area: Designate a specific area for handling this compound to prevent cross-contamination.[1]
Experimental Protocol for Safe Handling:
-
Preparation:
-
Weighing and Transfer:
-
Solution Preparation:
-
Add the compound to the solvent slowly to avoid splashing.[1]
-
-
Decontamination and Cleanup:
-
Decontaminate all surfaces and equipment after use with an appropriate solvent or cleaning agent.[1]
-
IV. Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste.[9]
Table 2: Disposal Plan for this compound-Contaminated Materials
| Waste Type | Container | Labeling | Disposal Procedure |
| Solid Waste (gloves, pipette tips, weighing paper) | Designated, sealed hazardous waste container. | "Hazardous Waste" with the chemical name "this compound" and any known hazard pictograms. | Follow all institutional and local regulations for hazardous waste disposal.[5] |
| Liquid Waste (solutions containing this compound) | Labeled, sealed hazardous waste bottle. | "Hazardous Waste" with the chemical name "this compound," all solvent components, and their approximate concentrations. | Do not mix incompatible waste streams. Never pour down the drain.[7][10] |
| Sharps (needles, contaminated glassware) | Puncture-resistant sharps container. | "Hazardous Waste - Sharps" with the chemical name "this compound." | Follow institutional guidelines for sharps disposal. |
If the identity of a chemical is unknown, it cannot be disposed of until it is properly identified. Contact your EHS department for assistance.[8][10]
V. Emergency Procedures
Spill Response:
-
Treat any spill of this compound as a major spill.[4]
-
Notify others in the area and your supervisor.[4]
-
Evacuate the immediate location where the spill occurred.[4]
-
Contact your institution's emergency number or EHS department for cleanup.[4]
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[4][5]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]
Visualizations
Below are logical diagrams illustrating the procedural workflows for handling and disposing of a novel compound like this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 3. Conducting a Chemical Risk Assessment in the Laboratory | Lab Manager [labmanager.com]
- 4. twu.edu [twu.edu]
- 5. benchchem.com [benchchem.com]
- 6. Unknown Chemicals - Environmental Health and Safety - Purdue University [purdue.edu]
- 7. benchchem.com [benchchem.com]
- 8. Disposal of Unknown Chemical Waste - Policies and Procedures [umaryland.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. research.columbia.edu [research.columbia.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
